Technical Guide: Mechanism of Action of 4-Hydroxy Flecainide (MODF) on Cardiac Ion Channels
Executive Summary This technical guide provides a high-resolution analysis of 4-Hydroxy Flecainide (often chemically distinct as meta-O-dealkylated flecainide, MODF ), the primary active metabolite of the Class Ic antiar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a high-resolution analysis of 4-Hydroxy Flecainide (often chemically distinct as meta-O-dealkylated flecainide, MODF ), the primary active metabolite of the Class Ic antiarrhythmic agent flecainide.
While the parent compound is a potent blocker of NaV1.5 and RyR2 channels, the metabolite presents a distinct pharmacological profile. Understanding this differential is critical for researchers investigating CYP2D6 polymorphisms , CPVT (Catecholaminergic Polymorphic Ventricular Tachycardia) efficacy, and proarrhythmic risk stratification .
Key Technical Takeaways:
NaV1.5 Potency: 4-OH-Flecainide retains sodium channel blocking activity but is significantly less potent (~20%) than the parent compound.
RyR2 Modulation: Unlike the parent drug, the metabolite exhibits negligible efficacy in blocking the Ryanodine Receptor 2 (RyR2), suggesting that rapid metabolizers may experience reduced therapeutic benefit in CPVT.
Safety Profile: The metabolite contributes to the net electrophysiological effect but poses a lower risk of hERG blockade-mediated QT prolongation compared to the parent.
Metabolic Context & Structural Pharmacology
Flecainide undergoes hepatic metabolism primarily via CYP2D6 to form meta-O-dealkylated flecainide (MODF), which exposes a phenolic hydroxyl group. This structural change alters the lipophilicity and steric fit of the molecule within the inner cavity of ion channels.
The Metabolic Pathway (DOT Visualization)
The following diagram illustrates the conversion and the divergence in channel affinity.
Figure 1: Differential pharmacology of Flecainide and its 4-OH metabolite. Note the loss of RyR2 activity in the metabolite.
Electrophysiological Profile: NaV1.5 (The Class Ic Effect)
The primary mechanism of action for both the parent and the 4-OH metabolite is the blockade of the cardiac voltage-gated sodium channel (NaV1.5).
Mechanism of Block
Both compounds function as open-channel blockers . They bind to the inner cavity of the channel pore (specifically interacting with the F1760 residue on the S6 segment of Domain IV).
State Dependence: The block is use-dependent, meaning affinity increases at higher heart rates (tachycardia) and during depolarization.[1][2]
Kinetics: Both exhibit slow dissociation kinetics ($ \tau_{off} > 10s $), characteristic of Class Ic agents. This results in significant QRS widening on the ECG.
Quantitative Comparison
Data indicates that 4-OH-Flecainide is approximately one-fifth to one-half as potent as flecainide in blocking
.
Parameter
Flecainide (Parent)
4-OH-Flecainide (Metabolite)
Clinical Implication
NaV1.5 IC50 (Use-Dependent)
~7.4 µM
~20–40 µM
Metabolite contributes to QRS widening but is not the primary driver.
Dissociation Time Constant
Slow (~15 s)
Slow
Additive effect on conduction slowing.
RyR2 Efficacy
High (Therapeutic)
Negligible
Critical: Rapid metabolizers may fail CPVT therapy despite QRS widening.
The RyR2 Revolution: Implications for CPVT
Recent research has pivoted the focus of flecainide from purely an atrial fibrillation drug to a life-saving therapy for CPVT (Catecholaminergic Polymorphic Ventricular Tachycardia).
The Mechanism
In CPVT, mutations in the Ryanodine Receptor (RyR2) cause spontaneous Calcium leaks from the Sarcoplasmic Reticulum (SR), leading to Delayed Afterdepolarizations (DADs).[2]
Parent Drug: Flecainide enters the RyR2 channel in its open state and reduces the open probability (
) and the mean open time, effectively suppressing the "spark" mass.
4-OH Metabolite: Structural studies and analog testing (e.g., N-methylated derivatives) suggest that the specific steric configuration required to plug the large RyR2 pore is lost or significantly diminished in the metabolite.
Research Insight: This differential explains why CYP2D6 Poor Metabolizers (who retain high levels of parent flecainide) often respond better to CPVT therapy than Ultra-Rapid Metabolizers, who convert the active RyR2-blocker into the inactive 4-OH form.
Experimental Protocols
For researchers validating these mechanisms, the following protocols ensure robust data generation.
Permeabilization: Treat cells with saponin to allow direct access to the SR.
Baseline: Record spontaneous Ca2+ sparks (Line scan mode, 500 Hz).
Perfusion: Apply 4-OH-Flecainide (up to 10 µM).
Comparison: Washout and apply Parent Flecainide (2-6 µM).
Endpoint: Measure Spark Frequency (SpF) and Spark Mass (F/F0 * width).
Success Criteria: Parent drug should reduce Spark Mass; Metabolite should show no significant change.
Experimental Logic Flow (DOT Visualization)
Figure 2: Decision tree for characterizing state-dependent block of NaV1.5.
References
Liu, N., et al. (2011). Flecainide exerts an antiarrhythmic effect in a mouse model of catecholaminergic polymorphic ventricular tachycardia by increasing the threshold for triggered activity. Circulation Research.[4]
Watanabe, H., et al. (2009). Flecainide prevents catecholaminergic polymorphic ventricular tachycardia in mice and humans.[4] Nature Medicine.
Melgari, D., et al. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide.[5][6] Journal of Molecular and Cellular Cardiology.
Conard, G. J., & Ober, R. E. (1984). Metabolism of flecainide.[1][7] The American Journal of Cardiology.
Bannister, M. L., et al. (2016). The mechanism of flecainide action in CPVT does not involve a direct effect on RyR2. Circulation Research.[4]
A Technical Guide to the Preliminary Biological Investigation of 4-Hydroxy Flecainide
Preamble: The Rationale for Metabolite Investigation In drug development, the journey of a parent compound through the body is as critical as its primary mechanism of action. Hepatic metabolism, primarily orchestrated by...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Rationale for Metabolite Investigation
In drug development, the journey of a parent compound through the body is as critical as its primary mechanism of action. Hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system, transforms xenobiotics into various metabolites.[1][2][3] These metabolites can be inactive, possess a fraction of the parent drug's activity, or exhibit a completely novel pharmacological or toxicological profile. Flecainide, a Class Ic antiarrhythmic agent, is a case in point. It is used to manage supraventricular and select ventricular arrhythmias by potently blocking cardiac fast inward sodium channels (Nav1.5).[1][2] Flecainide is primarily metabolized by the polymorphic enzyme CYP2D6 into two major metabolites: meta-O-dealkylated flecainide (MODF) and 4-Hydroxy Flecainide.[2]
While MODF is considered active, it possesses only about one-fifth the potency of flecainide.[4] The biological activities of 4-Hydroxy Flecainide are less characterized but essential to understand for a complete safety and efficacy profile of the parent drug. A thorough investigation is not merely an academic exercise; it is a regulatory expectation and a cornerstone of responsible drug development, as outlined in guidelines from bodies such as the U.S. Food and Drug Administration (FDA) on the safety testing of drug metabolites.[5][6][7][8] This guide provides a structured, in-depth framework for conducting a preliminary in vitro investigation into the biological effects of 4-Hydroxy Flecainide, with a focus on its potential cardiac activity.
Foundational Analysis: In Silico and Physicochemical Characterization
Before embarking on wet-lab experiments, a foundational analysis provides context and guides experimental design.
In Silico Prediction: Utilize QSAR (Quantitative Structure-Activity Relationship) models to predict potential off-target interactions, particularly with cardiac ion channels. While not definitive, these models can flag potential liabilities early.
Physicochemical Properties: Determine key properties such as solubility, pKa, and logP. These are critical for designing appropriate assay buffers and interpreting results. For instance, poor solubility can lead to false negatives or artifacts in cell-based assays.
Core Objective: Profiling Cardiac Ion Channel Activity
The primary concern for a metabolite of a cardiac drug is its own effect on cardiac electrophysiology. Flecainide's primary target is the Nav1.5 channel, but it also affects other channels, including potassium channels and ryanodine receptors (RyR2).[2][9][10][11] Therefore, a panel of ion channel assays is the logical starting point. The goal is to determine the concentration-dependent inhibitory effects (IC50) of 4-Hydroxy Flecainide on key cardiac currents.
Experimental Workflow: Ion Channel Profiling
Caption: High-level workflow for in vitro cardiac ion channel profiling.
Detailed Protocol: Automated Patch-Clamp (APC) for hERG Channel
Causality: The hERG (human Ether-à-go-go-Related Gene) potassium channel is paramount in cardiac action potential repolarization. Inhibition of the hERG current (IKr) can prolong the QT interval, a major risk factor for fatal arrhythmias like Torsades de Pointes.[12] This makes hERG screening a critical first step for any cardio-active compound or its metabolites.
Methodology:
Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) heterologously expressing the hERG channel.
Instrumentation: Employ an automated patch-clamp system (e.g., QPatch, Patchliner).
Solutions:
Internal Solution (in mM): 130 K-aspartate, 5 MgCl₂, 5 EGTA, 10 HEPES, 4 ATP-Mg, adjusted to pH 7.2 with KOH.
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.
Voltage Protocol:
Hold cells at a resting potential of -80 mV.
Depolarize to +20 mV for 2 seconds to activate and then inactivate the channels.
Repolarize to -50 mV for 2 seconds. This step elicits the characteristic hERG "tail current" which is measured for analysis. This protocol is repeated at a set frequency (e.g., every 15 seconds).
Experimental Conduct:
Establish a stable baseline recording in the external solution (vehicle control).
Include a positive control (e.g., Dofetilide or E-4031, known potent hERG blockers) to validate assay sensitivity.[13]
Data Analysis: Measure the peak tail current at each concentration. Normalize the data to the baseline recording and plot as a percentage of inhibition versus log concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
While single ion channel data is crucial, it doesn't reveal the integrated effect on the cardiomyocyte action potential (AP). Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is a modern, powerful approach to bridge this gap in vitro.[12][13]
Detailed Protocol: Microelectrode Array (MEA) with hiPSC-CMs
Causality: hiPSC-CMs form a spontaneously beating syncytium and express the relevant complement of human cardiac ion channels. MEA technology allows for the non-invasive, longitudinal recording of extracellular field potentials, from which key parameters like beat period, spike amplitude, and field potential duration (FPD) can be derived. FPD is an in vitro surrogate for the ECG's QT interval.
Methodology:
Cell Culture: Plate hiPSC-CMs onto MEA plates and allow them to form a confluent, spontaneously beating monolayer.
Recording: Acquire baseline recordings of field potentials from each electrode.
Compound Application: Apply vehicle, a positive control (e.g., a known QT-prolonging drug like Sotalol), and escalating concentrations of 4-Hydroxy Flecainide.
Data Analysis: Analyze recordings to quantify changes in:
Beat Rate: Indicates chronotropic effects.
Field Potential Duration (FPD): Indicates effects on repolarization. Correction for beat rate (cFPD) is essential.
Arrhythmic Events: Look for early afterdepolarizations (EADs) or other irregular beating patterns indicative of proarrhythmic potential.
Initial Safety Assessment: In Vitro Cardiotoxicity
Beyond electrophysiological effects, it is vital to determine if 4-Hydroxy Flecainide induces direct cellular toxicity in cardiomyocytes.
Detailed Protocol: High-Content Imaging for Cardiomyocyte Viability
Causality: Direct cardiotoxicity can manifest as mitochondrial dysfunction, membrane integrity loss, or apoptosis, independent of ion channel modulation. High-content imaging allows for the simultaneous measurement of multiple cytotoxicity indicators in a single experiment.
Methodology:
Cell Culture: Plate hiPSC-CMs in 96- or 384-well imaging plates.[14]
Compound Treatment: Treat cells for a relevant duration (e.g., 24-48 hours) with a broad concentration range of 4-Hydroxy Flecainide. Include a vehicle control and a positive control for cytotoxicity (e.g., Doxorubicin).[13]
Staining: Use a multiplexed dye combination. For example:
Hoechst 33342: Stains the nuclei of all cells (for cell counting).
MitoTracker Red CMXRos: Stains mitochondria with active membrane potential.
Calcein AM / Propidium Iodide: To differentiate live cells (green) from dead cells with compromised membranes (red).
Imaging and Analysis: Use an automated high-content imaging system to capture and analyze images. Quantify parameters such as total cell count, mitochondrial integrity (MitoTracker intensity), and the percentage of live vs. dead cells.
Synthesizing the Data: A Holistic View
The power of this investigative framework lies in synthesizing the data from each stage to build a comprehensive risk profile.
Example Data Summary Table
Assay Type
Endpoint
Parent Flecainide (IC50/EC50, µM)
4-Hydroxy Flecainide (IC50/EC50, µM)
Interpretation
Ion Channel
hERG (Kv1.1) Inhibition
> 30
15
Metabolite shows moderate hERG inhibition, parent does not.
Ion Channel
Nav1.5 (Peak) Inhibition
1.5
5.0
Metabolite is ~3x less potent on the primary target.
Cellular E-Phys
FPD Prolongation (hiPSC-CM)
No significant change
+25% at 10 µM
Consistent with hERG inhibition; indicates repolarization delay.
Cardiotoxicity
Cell Viability (hiPSC-CM)
> 100
> 100
No evidence of direct cytotoxicity at relevant concentrations.
This table contains illustrative data for demonstration purposes.
Expert Interpretation: In this hypothetical scenario, 4-Hydroxy Flecainide is less potent than the parent drug at the primary Nav1.5 target. However, it introduces a new, moderate-potency activity against the hERG channel, which translates to a measurable delay in repolarization (FPD prolongation) in a functional cellular model. This finding is significant. It suggests that in patients who are poor metabolizers of flecainide, the risk profile is dominated by Nav1.5 block, whereas in extensive metabolizers, the accumulating 4-Hydroxy Flecainide could contribute a different risk profile related to Kv11.1 (hERG) block. This justifies further investigation as outlined by FDA guidance.[5][6]
Conclusion and Future Directives
This preliminary in vitro investigation provides a critical first look at the biological activity of 4-Hydroxy Flecainide. Based on the findings, a decision can be made on the necessity of further studies. If significant activity or toxicity is observed, the next logical steps, guided by regulatory frameworks, would involve synthesizing the metabolite in larger quantities for in vivo animal safety studies.[6][15] This structured, causality-driven approach ensures that the biological effects of key metabolites are not overlooked, ultimately contributing to the development of safer and more effective medicines.
References
Kubo, K., et al. (1984). Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers. Journal of Cardiovascular Pharmacology. Available at: [Link]
Salim, S., et al. (2023). Flecainide. In: StatPearls. StatPearls Publishing. Available at: [Link]
Capulzini, L., et al. (2018). Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology. Available at: [Link]
Mayo Clinic. (2023). Flecainide (Oral Route). Available at: [Link]
Cleveland Clinic. (2022). Flecainide. Available at: [Link]
Wikipedia. (2023). Flecainide. Available at: [Link]
Liu, G., et al. (2003). Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels. Molecular Pharmacology. Available at: [Link]
Boehringer Ingelheim. (2010). FLECAINIDE ACETATE Tablets, USP Rx only DESCRIPTION CLINICAL PHARMACOLOGY. Available at: [Link]
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. Available at: [Link]
Guehler, M., et al. (1986). Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. American Journal of Cardiology. Available at: [Link]
Takeda, M., et al. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Tissue Engineering Part C: Methods. Available at: [Link]
Salvage, S. C., et al. (2022). How does flecainide impact RyR2 channel function?. The Journal of general physiology. Available at: [Link]
Baines, M., et al. (2015). Multiple targets for flecainide action: implications for cardiac arrhythmogenesis. British journal of pharmacology. Available at: [Link]
Pentimalli, F., et al. (2010). Electrocardiographic changes in a rare case of flecainide poisoning: a case report. Journal of medical case reports. Available at: [Link]
Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Available at: [Link]
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Available at: [Link]
National Library of Medicine. (2020). Safety testing of drug metabolites. Available at: [Link]
Liu, N., et al. (2019). The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in Cardiovascular Medicine. Available at: [Link]
Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Available at: [Link]
ResearchGate. (n.d.). Blocking effects of flecainide on ion channels. Available at: [Link]
Hill, B.G., et al. (2022). Editorial: Recent Advances in Cardiotoxicity Testing. Frontiers in Cardiovascular Medicine. Available at: [Link]
Takeda, M., et al. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC. Available at: [Link]
Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Available at: [Link]
Metabolic Fate of Flecainide: The O-Dealkylation and Hydroxylation Pathways
This guide details the metabolic pathway of Flecainide, specifically focusing on the formation of hydroxy-metabolites via the cytochrome P450 system. It addresses the distinction between the major meta-O-dealkylated flec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the metabolic pathway of Flecainide, specifically focusing on the formation of hydroxy-metabolites via the cytochrome P450 system. It addresses the distinction between the major meta-O-dealkylated flecainide (MODF) pathway and the direct aromatic hydroxylation to 4-hydroxy flecainide , providing a rigorous technical framework for researchers.
Executive Summary
Flecainide is a Class Ic antiarrhythmic agent with a narrow therapeutic index, making its metabolic clearance a critical factor in drug safety and efficacy. The primary metabolic route in humans is O-dealkylation mediated by CYP2D6 , yielding meta-O-dealkylated flecainide (MODF) .[1]
While MODF is the dominant metabolite (possessing ~20% of the parent drug's potency), the formation of 4-hydroxy flecainide represents a distinct aromatic hydroxylation pathway. Understanding the divergence between O-dealkylation (ether cleavage) and direct ring hydroxylation is essential for interpreting pharmacokinetic variability, particularly in the context of CYP2D6 polymorphisms.
Note: Unlike MODF, this metabolite retains both trifluoroethoxy chains, resulting in a net mass gain of +16 Da (Oxygen).
Enzymology & Pharmacogenetics[1][5][6][7]
CYP2D6 Dominance
CYP2D6 is the rate-limiting enzyme. The kinetics follow a classic Michaelis-Menten model in Extensive Metabolizers (EMs).
Stereoselectivity: CYP2D6 shows a preference for the R-(+)-enantiomer of flecainide, leading to higher clearance of R-flecainide compared to S-flecainide.
Polymorphism:
Poor Metabolizers (PM): Lack functional CYP2D6. Clearance depends on renal excretion and CYP1A2.
Extensive/Ultrarapid Metabolizers (EM/UM): Rapid conversion to MODF/4-OH.
CYP1A2 Contribution
CYP1A2 acts as a low-affinity "rescue" pathway. Its contribution becomes clinically relevant only when CYP2D6 is saturated or genetically absent.
Experimental Insight: Inhibition of CYP1A2 (e.g., with furafylline) in CYP2D6-deficient microsomes significantly reduces residual metabolic clearance.
Direct hydroxylation product; limited activity data.
Renal Excretion
~30% (Unchanged)
pH-dependent (alkaline urine reduces clearance).
Elimination
12–27 hours
Prolonged in CYP2D6 PMs and renal failure.
Visualization: Metabolic Pathway Logic
The following diagram illustrates the bifurcation between the O-dealkylation (MODF) and Aromatic Hydroxylation (4-OH) pathways.
Caption: Bifurcation of flecainide metabolism via CYP2D6 into the major O-dealkylation route (MODF) and the minor aromatic hydroxylation route (4-OH).[4][5][3][6][7]
Experimental Protocol: In Vitro Metabolic Phenotyping
To isolate and study the formation of 4-Hydroxy Flecainide vs. MODF, the following self-validating protocol is recommended.
Objective
Quantify the formation kinetics (
, ) of flecainide metabolites in Human Liver Microsomes (HLM) or Recombinant CYP enzymes (rCYP).
Materials
Enzyme Source: Pooled HLM (20 mg/mL) or rCYP2D6 (Bactosomes).
Substrate: Flecainide Acetate (1–100
M concentration range).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl
).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Internal Standard: Flecainide-d4 or Propranolol.
Workflow Methodology
Pre-Incubation:
Mix HLM (final conc. 0.5 mg/mL) with Buffer and Flecainide substrate.
Equilibrate at 37°C for 5 minutes.
Control: Include a "No NADPH" control to rule out non-enzymatic degradation.
Initiation:
Add NADPH Regenerating System to start the reaction.
L ice-cold Acetonitrile containing the Internal Standard.
Vortex immediately to precipitate proteins.
Sample Prep:
Centrifuge at 4,000 x g for 10 minutes at 4°C.
Transfer supernatant to LC-MS/MS vials.
Analysis (LC-MS/MS):
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m).
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
MRM Transitions:
Flecainide: 415
398
MODF: 333
315 (Loss of trifluoroethoxy group mass)
4-OH Flecainide: 431
[Fragment] (Parent + 16 Da)
Assay Validation Logic
Mass Balance: The sum of parent + metabolites must account for depletion (within 15% error).
Inhibitor Check: Co-incubation with Quinidine (1
M, specific CYP2D6 inhibitor) should abolish >80% of MODF and 4-OH formation, confirming CYP2D6 specificity.
Clinical & Safety Implications
Genotype-Driven Toxicity
Patients who are CYP2D6 Poor Metabolizers (PMs) cannot efficiently form MODF or 4-OH Flecainide.[1]
Consequence: Accumulation of parent flecainide.
Risk: Proarrhythmic effects (CAST study data) are driven by the parent compound's blockade of Na
1.5 channels.
Mitigation: PMs rely on renal excretion. Co-administration of CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) in EMs can phenocopy the PM state ("Phenoconversion").
Renal Function Interplay
Since metabolic clearance is partial (~60-70%), renal impairment significantly compounds the risk for PMs.
Recommendation: TDM (Therapeutic Drug Monitoring) is mandatory for patients with eGFR < 50 mL/min, targeting plasma levels of 0.2–1.0
g/mL.
References
Metabolism of Flecainide. Conard GJ, Ober RE.[6][8] Am J Cardiol.[8] 1984;53(5):41B-51B.[8] Link
Effects of CYP2D6 genotypes on age-related change of flecainide metabolism. Doki K, et al. Br J Clin Pharmacol. 2009;68(1):89-96. Link
Flecainide Action Pathway. PubChem Pathway Database. Link
Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype. Gross AS, et al. Br J Clin Pharmacol. 1989;28(5):555-61. Link
Flecainide Label (FDA). U.S. Food and Drug Administration.[9] Link
Investigating the Off-Target Potential of 4-Hydroxy Flecainide: A Technical Guide for Preclinical Safety Assessment
Abstract Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of cardiac arrhythmias.[1][2] Its clinical efficacy is primarily attributed to the potent blockade of cardiac sodium channels (Nav1...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of cardiac arrhythmias.[1][2] Its clinical efficacy is primarily attributed to the potent blockade of cardiac sodium channels (Nav1.5).[3] However, like many pharmaceuticals, flecainide undergoes extensive metabolism, predominantly via the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of active metabolites.[4] The principal active metabolite, 4-hydroxy flecainide (meta-O-dealkylated flecainide), while known to be less potent than the parent compound, circulates in the plasma and its potential for off-target effects remains a critical area of investigation for a comprehensive safety profile. This technical guide outlines a systematic and robust strategy for drug development professionals and researchers to thoroughly investigate the off-target liabilities of 4-hydroxy flecainide. By integrating in silico predictive modeling with a tiered in vitro screening cascade, this guide provides a framework for a self-validating preclinical safety assessment, ensuring a deeper understanding of the metabolite's pharmacological footprint.
Introduction: The Rationale for Investigating Metabolite Off-Target Effects
The clinical safety profile of a drug is intrinsically linked to the pharmacological activity of both the parent compound and its major metabolites. In the case of flecainide, genetic polymorphisms in the CYP2D6 enzyme can lead to significant variations in plasma concentrations of both flecainide and 4-hydroxy flecainide, influencing both therapeutic efficacy and the potential for adverse events.[4] While flecainide's off-target effects, including proarrhythmia and negative inotropy, are well-documented, the contribution of its metabolites to these and other potential toxicities is less understood.[1] A thorough investigation into the off-target profile of 4-hydroxy flecainide is therefore not merely an academic exercise but a crucial step in refining our understanding of flecainide's overall risk-benefit profile and moving towards a more personalized approach to its clinical use.
This guide will detail a two-pronged approach to systematically de-risk 4-hydroxy flecainide:
In Silico Profiling: Leveraging computational models to predict potential off-target interactions and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
In Vitro Screening Cascade: Employing a tiered system of biochemical and cell-based assays to experimentally validate and quantify off-target activities at various levels of biological complexity.
The causality behind this dual approach lies in the synergy between computational prediction and experimental validation. In silico methods provide a broad, cost-effective initial screen to identify potential areas of concern, which can then be investigated with greater precision and biological relevance using targeted in vitro assays.[5][6]
The Investigative Workflow: A Step-by-Step Approach
The following workflow provides a logical and efficient pathway for characterizing the off-target potential of 4-hydroxy flecainide.
Caption: A structured workflow for investigating the off-target effects of 4-hydroxy flecainide.
In Silico Profiling: Predicting Potential Liabilities
The initial phase of our investigation utilizes computational tools to build a preliminary risk profile for 4-hydroxy flecainide. This is a rapid and cost-effective way to prioritize subsequent experimental work.
Physicochemical Properties
Understanding the physicochemical properties of 4-hydroxy flecainide is fundamental to predicting its biological behavior.
Rationale: The addition of a hydroxyl group is expected to slightly increase the molecular weight and decrease the LogP, potentially altering its solubility, permeability, and protein binding characteristics compared to the parent drug. The pKa is predicted to be similar due to the basicity of the piperidine ring.[8][9]
Off-Target Prediction
A variety of in silico tools can be employed to predict potential off-target interactions based on the chemical structure of 4-hydroxy flecainide.
Structure-Based Virtual Screening: Docking 4-hydroxy flecainide into the crystal structures of a wide range of off-target proteins (e.g., kinases, GPCRs, nuclear receptors) can identify potential binding interactions.
Ligand-Based Approaches (e.g., QSAR, Pharmacophore Modeling): Comparing the chemical features of 4-hydroxy flecainide to known ligands of various off-targets can predict the likelihood of interaction.
Protocol: In Silico Off-Target Prediction
Obtain the 3D structure of 4-hydroxy flecainide. This can be generated from its SMILES string and optimized using a suitable force field.
Select a panel of off-target proteins. This should include targets known to be associated with adverse drug reactions, as well as targets structurally similar to Nav1.5.
Perform molecular docking simulations. Use a validated docking program to predict the binding pose and affinity of 4-hydroxy flecainide to each off-target.
Develop and apply QSAR models. Utilize publicly available or commercially developed QSAR models to predict activity against a broad range of off-targets.
Analyze and prioritize predictions. Identify high-probability interactions for further experimental validation.
ADMET Prediction
In silico models can also predict key ADMET properties of 4-hydroxy flecainide, providing insights into its potential for drug-drug interactions and organ toxicity.
CYP450 Inhibition/Induction: Predict the potential for 4-hydroxy flecainide to inhibit or induce major CYP450 isoforms.
Transporter Interactions: Assess the likelihood of interaction with key uptake and efflux transporters.
Toxicity Endpoints: Predict potential for hepatotoxicity, cardiotoxicity (beyond ion channel effects), and genotoxicity.
In Vitro Screening Cascade: Experimental Validation
The predictions from the in silico profiling phase must be confirmed and quantified through a tiered in vitro screening cascade.
Caption: A tiered in vitro screening cascade for assessing the off-target effects of 4-hydroxy flecainide.
Tier 1: Broad Panel Radioligand Binding Assays
The initial experimental screen involves a broad panel of radioligand binding assays to identify potential interactions with a wide range of receptors, ion channels, and transporters.[10] Commercial vendors offer panels of varying sizes (e.g., 44 to over 90 targets) that cover the most common off-target liabilities.[10][11][12]
Protocol: Radioligand Binding Assay
Compound Preparation: Prepare a stock solution of 4-hydroxy flecainide in a suitable solvent (e.g., DMSO).
Assay Setup: In a multi-well plate, combine the test compound, a radiolabeled ligand specific for the target receptor, and a preparation of cell membranes or recombinant protein expressing the target.
Incubation: Allow the binding reaction to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture to separate the receptor-bound radioligand from the unbound radioligand.
Detection: Quantify the amount of radioactivity in the bound fraction using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition of radioligand binding by 4-hydroxy flecainide. A common threshold for a "hit" is >50% inhibition at a single high concentration (e.g., 10 µM).
Tier 2: Functional Assays for Key Off-Targets
For any significant hits identified in the binding assays, it is crucial to perform functional assays to determine if the binding interaction translates into a biological effect (i.e., agonism, antagonism, or allosteric modulation).[13][14]
Cell Culture: Culture a cell line stably expressing the target GPCR.
Compound Treatment: Treat the cells with varying concentrations of 4-hydroxy flecainide.
Stimulation: Stimulate the cells with a known agonist of the receptor.
cAMP Measurement: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available kit (e.g., HTRF, ELISA).
Data Analysis: Determine the effect of 4-hydroxy flecainide on the agonist-induced cAMP response to classify it as an antagonist or agonist and to determine its potency (IC50 or EC50).
Tier 3: Cardiac Ion Channel Panel (CiPA)
Given the intended use of flecainide and the known cardiac liabilities of antiarrhythmic drugs, a thorough investigation of 4-hydroxy flecainide's effects on key cardiac ion channels is paramount. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative provides a framework for a more comprehensive assessment of proarrhythmic risk than hERG testing alone.[15][16][17][18]
Protocol: Automated Patch Clamp for Cardiac Ion Channels
Cell Lines: Use stable cell lines expressing the human cardiac ion channels of interest (e.g., hERG, Nav1.5, Cav1.2, KvLQT1/minK).
Compound Application: Apply a range of concentrations of 4-hydroxy flecainide to the cells.
Electrophysiological Recording: Use an automated patch-clamp system to record the ionic currents through each channel in response to specific voltage protocols.
Data Analysis: Determine the concentration-dependent block of each ion channel and calculate the IC50 values.
In Silico Modeling (Optional but Recommended): Integrate the ion channel block data into a computational model of the human ventricular action potential to predict the overall proarrhythmic risk.
Tier 4: Secondary Safety Assays
To complete the in vitro safety profile, a panel of secondary safety assays should be conducted to assess other potential liabilities.
CYP450 Inhibition Assay:
Protocol: Incubate 4-hydroxy flecainide with human liver microsomes and a cocktail of CYP-specific probe substrates.[19][20][21][22][23] Measure the formation of the probe metabolites using LC-MS/MS to determine the IC50 for each CYP isoform.
Mitochondrial Toxicity Assay:
Protocol: Expose cells (e.g., HepG2) to 4-hydroxy flecainide in media containing either glucose or galactose.[24][25][26][27][28] A greater potency in galactose-containing media, where cells are more reliant on oxidative phosphorylation, suggests mitochondrial toxicity. Cell viability can be assessed using assays that measure ATP levels or cellular redox state.
Genotoxicity Assay:
Protocol: The bacterial reverse mutation assay (Ames test) is a standard initial screen for mutagenic potential. It assesses the ability of 4-hydroxy flecainide to induce mutations in different strains of Salmonella typhimurium.
Data Integration and Risk Assessment
The final and most critical step is to integrate all the in silico and in vitro data to perform a comprehensive risk assessment for 4-hydroxy flecainide.
Key Considerations:
Comparative Potency: Directly compare the on-target (Nav1.5) and off-target potencies of 4-hydroxy flecainide with those of the parent drug, flecainide.
Therapeutic Margin: Relate the concentrations at which off-target effects are observed to the expected therapeutic plasma concentrations of 4-hydroxy flecainide in different patient populations (e.g., normal vs. poor CYP2D6 metabolizers).
Clinical Relevance: Evaluate the potential clinical implications of any identified off-target activities. For example, inhibition of a specific CYP enzyme could lead to drug-drug interactions, while interaction with a CNS receptor could explain certain side effects.
Conclusion
A thorough understanding of the off-target pharmacology of major metabolites is a regulatory expectation and a scientific imperative for modern drug development. By following the systematic approach outlined in this guide, researchers can build a robust and self-validating safety profile for 4-hydroxy flecainide. This will not only contribute to a more complete understanding of flecainide's overall clinical effects but also provide a framework for the preclinical safety assessment of other drug metabolites. The integration of predictive in silico tools with a tiered in vitro screening cascade represents a best practice for identifying and mitigating potential safety liabilities early in the drug development process, ultimately leading to safer and more effective medicines.
References
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]
Creative Biolabs. In Vitro Safety Pharmacology Study Services. [Link]
ChemPartner. In Vitro Pharmacology Safety Panel. [Link]
Aragen Life Sciences. In Vitro Pharmacology & Toxicology Services. [Link]
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(9), 1021-1029. [Link]
Agilent. CiPA Studies – Real Time Cell Analysis. [Link]
Bowes, J., et al. (2012). Screening for Safety-Relevant Off-Target Activities. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]
Charles River Laboratories. (2023). When Drug Candidates Miss the Mark: Off-Target Liability. [Link]
Sanguinetti, M. C., & Bennett, P. B. (2003). Antiarrhythmic drug target choices and screening. Circulation Research, 93(6), 491-499. [Link]
Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]
Dr. Oracle. How does flecainide rank as an antiarrhythmic compared to other antiarrhythmics (Anti-Arrhythmic Drugs)?. [Link]
Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof.
Caballero, R., et al. (2013). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach. International Journal of Molecular Sciences, 14(11), 21824-21841. [Link]
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]
Sager, P. T., et al. (2014). Mechanistic Model-Informed Proarrhythmic Risk Assessment of Drugs: Review of the "CiPA" Initiative and Design of a Prospective Clinical Validation Study. Journal of Pharmacokinetics and Pharmacodynamics, 41(3), 269-282. [Link]
Charles River Laboratories. The Comprehensive In Vitro Proarrhythmia Assay (CiPA) Guide: A New Approach to Cardiac Risk Assessment. [Link]
MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Oxford Academic. [Link]
Application Note: High-Recovery Isolation of 4-Hydroxy Flecainide from Biological Matrices for Pharmacokinetic and Toxicological Analysis
Abstract This document provides a comprehensive guide for researchers, clinical scientists, and drug development professionals on the effective isolation of 4-Hydroxy Flecainide, the primary active metabolite of the anti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, clinical scientists, and drug development professionals on the effective isolation of 4-Hydroxy Flecainide, the primary active metabolite of the antiarrhythmic agent Flecainide, from complex biological matrices such as plasma and serum. We delve into the foundational principles and provide detailed, field-proven protocols for three core sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). A particular focus is placed on a robust SPE methodology, which offers superior purity and reproducibility critical for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide explains the causality behind experimental choices, offers a comparative analysis of the techniques, and serves as a practical resource for developing and validating reliable bioanalytical methods.
Introduction: The Bioanalytical Imperative for 4-Hydroxy Flecainide
Flecainide is a Class IC antiarrhythmic drug prescribed for the treatment of various cardiac arrhythmias, including supraventricular tachycardias.[1] The clinical efficacy and safety of Flecainide are intrinsically linked to its plasma concentration, which necessitates therapeutic drug monitoring (TDM) due to a narrow therapeutic index (typically 0.2-1.0 mcg/mL for the parent drug) and the risk of proarrhythmic events at elevated levels.[2][3]
Flecainide is metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) isoenzyme, leading to the formation of two major metabolites: meta-O-dealkylated flecainide (4-Hydroxy Flecainide) and the meta-O-dealkylated lactam of flecainide.[4][5] 4-Hydroxy Flecainide is pharmacologically active and circulates in plasma, contributing to the overall therapeutic and toxicological profile of the parent drug. Therefore, the accurate quantification of both Flecainide and 4-Hydroxy Flecainide is paramount for comprehensive pharmacokinetic studies, toxicity assessments, and personalized medicine, especially in patients with renal impairment or altered metabolic activity.[6][7]
Isolating these analytes from complex biological matrices like plasma or serum presents a significant challenge. These matrices are rich in endogenous interferences, primarily proteins and phospholipids, which can suppress ionization in mass spectrometry, foul analytical columns, and compromise assay accuracy. This application note details validated techniques to effectively "clean up" the sample, ensuring the resulting extract is amenable to sensitive and reproducible analysis.
Comparative Overview of Core Isolation Techniques
The choice of an extraction technique is a critical decision based on the specific requirements of the assay, including desired sensitivity, sample throughput, and available resources. Three primary methods are employed for the isolation of 4-Hydroxy Flecainide: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Parameter
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Principle
Protein denaturation and removal by centrifugation using an organic solvent.
Partitioning of analyte between two immiscible liquid phases.
Selective retention of analyte on a solid sorbent and elution with a solvent.
Selectivity/Purity
Low; significant matrix components (salts, phospholipids) remain in the supernatant.
Moderate; cleaner than PPT but can co-extract similar compounds.
High; provides the cleanest extracts by selectively removing interferences.
Recovery
Generally high but can be variable due to analyte co-precipitation.
Good to high, but can be affected by emulsion formation and analyte solubility.
For all protocols, it is imperative to use an internal standard (IS) to ensure accuracy and control for variability during sample processing. A stable isotope-labeled (SIL) version of 4-Hydroxy Flecainide is the ideal IS. If unavailable, a structural analog can be used.[11] The IS should be spiked into the sample at the very beginning of the workflow.
Protocol 1: High-Throughput Protein Precipitation (PPT)
This method is the fastest but provides the least clean extract. It is best suited for rapid screening where matrix effects can be carefully managed.
Principle of Causality: A water-miscible organic solvent, typically acetonitrile, is added in excess to the plasma/serum sample.[12] The solvent disrupts the hydration shell around proteins, causing them to denature, aggregate, and precipitate out of the solution, while the small-molecule analyte remains in the supernatant.
Step-by-Step Protocol:
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
Add 10 µL of the internal standard working solution. Vortex briefly.
Add 300 µL of ice-cold acetonitrile.
Vortex vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean tube or a 96-well plate.
The supernatant can be injected directly into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase to increase concentration.
LLE offers a cleaner extract than PPT by partitioning the analyte into an organic phase, leaving polar interferences behind in the aqueous phase.
Principle of Causality: This technique leverages the differential solubility of 4-Hydroxy Flecainide. The pH of the aqueous sample is adjusted to suppress the ionization of the analyte (for basic drugs like Flecainide and its metabolite, the pH is raised to >9), making it more non-polar. A water-immiscible organic solvent (e.g., toluene, diethyl ether) is then used to extract the neutral analyte from the aqueous matrix.[13][14]
Step-by-Step Protocol:
Pipette 500 µL of plasma or serum into a glass screw-cap tube.
Add 25 µL of the internal standard working solution.
Add 50 µL of 1 M sodium hydroxide or ammonium hydroxide to basify the sample to pH > 9.
Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a hexane/isoamyl alcohol mixture).
Cap the tube and vortex/mix for 5-10 minutes.
Centrifuge at 2,000-3,000 x g for 5 minutes to separate the aqueous and organic layers.
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
SPE is the gold standard for bioanalytical sample preparation, providing the highest purity and reproducibility. This protocol utilizes a reversed-phase mechanism.
Principle of Causality: Reversed-phase SPE uses a non-polar stationary phase (e.g., C18-silica) to retain non-polar analytes from a polar sample matrix.[7][8] The sample is loaded under aqueous conditions after pH adjustment to ensure 4-Hydroxy Flecainide is in its neutral, most retentive form. Polar interferences are then washed away with a weak aqueous solvent. Finally, a strong organic solvent is used to disrupt the non-polar interactions and elute the analyte of interest.[15]
Step-by-Step Protocol for Reversed-Phase SPE (C18 Sorbent):
Cartridge Conditioning:
Pass 1 mL of methanol through the C18 SPE cartridge (e.g., 100 mg, 3 mL). This solvates the C18 chains, activating the sorbent for non-polar interactions.
Pass 1 mL of deionized water or equilibration buffer (e.g., 20 mM ammonium formate, pH 9.0). This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent bed go dry. [16]
Sample Pre-treatment:
To 500 µL of plasma/serum, add the internal standard.
Dilute with 500 µL of an aqueous buffer (e.g., 20 mM ammonium formate) adjusted to pH 9.0 with ammonium hydroxide. This ensures the analyte is neutral and reduces sample viscosity.
Sample Loading:
Load the entire 1 mL of the pre-treated sample onto the conditioned SPE cartridge.
Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady flow rate (~1-2 mL/min).
Wash Step:
Wash the cartridge with 1 mL of 5% methanol in deionized water. This crucial step removes salts, proteins, and other highly polar interferences without prematurely eluting the analyte.
Analyte Elution:
Elute 4-Hydroxy Flecainide and the IS from the cartridge using 1 mL of methanol, preferably containing a modifier like 2% ammonium hydroxide to ensure complete recovery of the basic analyte. Collect the eluate in a clean collection tube.
Post-Elution Processing:
Evaporate the eluate to dryness under a nitrogen stream at 40°C.
Reconstitute the residue in 100 µL of the initial LC mobile phase. Vortex to dissolve and transfer to an autosampler vial for analysis.
Analytical Workflow and Downstream Determination
Following isolation, the purified extract is analyzed, typically using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This platform provides the speed, sensitivity, and selectivity required for robust quantification in a clinical or research setting.[11][17]
Chromatography: Separation is achieved on a reversed-phase column (e.g., C18, Phenyl-Hexyl) with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved via Selected Reaction Monitoring (SRM), where specific precursor-to-product ion transitions for both 4-Hydroxy Flecainide and its internal standard are monitored for maximum specificity.
Visualization of the Bioanalytical Workflow
The following diagram illustrates the complete workflow from sample receipt to final data generation, emphasizing the central role of the isolation step.
Caption: Workflow for 4-Hydroxy Flecainide isolation and analysis.
Conclusion
The reliable measurement of 4-Hydroxy Flecainide in biological matrices is essential for the safe and effective clinical use of Flecainide. While Protein Precipitation and Liquid-Liquid Extraction have their applications, Solid-Phase Extraction stands out as the most robust and reliable method for generating high-purity extracts necessary for validated bioanalysis. The detailed SPE protocol provided herein serves as a strong foundation for developing methods that meet the stringent requirements of therapeutic drug monitoring and pharmacokinetic research. By understanding the principles behind each step, scientists can troubleshoot and optimize their workflow to achieve the highest data quality.
References
Becker, J. U. (1984). [Determination of the concentration of a new antiarrhythmic, flecainide, in plasma using high pressure liquid chromatography (HPLC): sample preparation with extraction columns]. Journal of Clinical Chemistry and Clinical Biochemistry, 22(5), 389–393. Available at: [Link]
Johnston, A., & Hamer, J. (1989). Therapeutic drug monitoring of flecainide using high-performance liquid chromatography and comparison with fluorescence polarisation immunoassay. Journal of Chromatography B: Biomedical Sciences and Applications, 487(2), 409-419. Available at: [Link]
Neonatal Pharmacy Group. (n.d.). FLECAINIDE. Right Decisions. Available at: [Link]
Kumar, A., & S, B. (2021). A Review on Analytical Method Development and Validation of Flecainide using HPLC. Asian Journal of Research in Chemistry, 14(1), 52-57. Available at: [Link]
Redasani, V. K., et al. (2020). Analytical Method Development and Validation of Flecainide Acetate by Chromatographic and Spectrophotometric Techniques. Medwin Publishers. Available at: [Link]
Dr.Oracle Medical Advisory Board & Editors. (2025). What are the monitoring guidelines for patients on flecainide (antiarrhythmic medication)?. Guideline Directed. Available at: [Link]
Gaedigk, A., et al. (2023). Case report: Use of therapeutic drug monitoring and pharmacogenetic testing as opportunities to individualize care in a case of flecainide toxicity after fetal supraventricular tachycardia. Frontiers in Cardiovascular Medicine. Available at: [Link]
Miyazaki, T., et al. (2015). Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application. Biomedical Chromatography, 29(8), 1202-1207. Available at: [Link]
Rosseel, M. T., et al. (2003). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of Analytical Toxicology, 27(1), 47–52. Available at: [Link]
Semantic Scholar. (n.d.). Bio-analytical method development and validation of Flecainide by Liquid-liquid extraction with LC-MS / MS : by application to a pharmacokinetic study. Available at: [Link]
Malikin, G., Murphy, M., & Lam, S. (1989). Assay of flecainide in serum by high-performance liquid chromatography after microscale protein precipitation. Therapeutic Drug Monitoring, 11(2), 210–213. Available at: [Link]
Lambert, W., et al. (2003). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. ResearchGate. Available at: [Link]
Xu, R., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]
Redasani, V. K., et al. (2020). Analytical Method Development and Validation of Flecainide Acetate by Chromatographic and Spectrophotometric Techniques. Medwin Publishers. Available at: [Link]
Drugs.com. (2024). Flecainide Acetate Monograph for Professionals. Available at: [Link]
Dattula, N. R., et al. (n.d.). Bio-analytical method development and validation of Flecainide by Liquid-liquid extraction with LC-MS / MS. Worldwidejournals.com. Available at: [Link]
Frontiers Media. (2023). Case report: Use of therapeutic drug monitoring and pharmacogenetic testing as opportunities to individualize care in a case of flecainide toxicity after fetal supraventricular tachycardia. Frontiers in Cardiovascular Medicine. Available at: [Link]
Pasham, M., et al. (2025). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Semantic Scholar. Available at: [Link]
Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 11–19. Available at: [Link]
Breindahl, T. (2000). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 746(2), 249–254. Available at: [Link]
Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Available at: [Link]
Chang, S. F., et al. (1983). High-performance liquid chromatographic method for the quantitation of flecainide, a new antiarrhythmic, in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 272(2), 341-350. Available at: [Link]
D'Avolio, A., et al. (2021). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 26(1), 1-13. Available at: [Link]
Agilent Technologies. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Available at: [Link]
Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003–2018. Available at: [Link]
Conard, G. J., & Ober, R. E. (1981). Biotransformation and elimination of 14C-flecainide acetate in humans. Drug Metabolism and Disposition, 9(4), 334–339. Available at: [Link]
Studzińska, S., & Buszewski, B. (2018). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 23(11), 2997. Available at: [Link]
Tjandramaga, T. B., et al. (1986). Measurement of flecainide plasma concentrations by high performance liquid chromatography with fluorescence detection. Journal of Analytical Toxicology, 10(3), 102–106. Available at: [Link]
LabRulez. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Available at: [Link]
Hirayama, T., et al. (2000). Liquid chromatographic determination of unbound flecainide in therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 633–639. Available at: [Link]
Turgeon, J., et al. (1991). High-performance Liquid Chromatographic Determination of the Enantiomers of Flecainide in Human Plasma and Urine. Journal of Pharmaceutical Sciences, 80(8), 779–783. Available at: [Link]
Application Note: Storage, Stability, and Handling of 4-Hydroxy Flecainide
This Application Note is structured as a high-level technical guide for analytical chemists and DMPK scientists. It prioritizes experimental rigor, data integrity, and practical "bench-level" insights.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for analytical chemists and DMPK scientists. It prioritizes experimental rigor, data integrity, and practical "bench-level" insights.
Abstract & Scope
4-Hydroxy Flecainide (also known as meta-O-dealkylated flecainide or Flecainide Impurity C) is the primary active metabolite of the antiarrhythmic drug Flecainide. Accurate quantification of this metabolite is critical for therapeutic drug monitoring (TDM) and pharmacokinetic profiling, particularly in patients with renal impairment where metabolite accumulation occurs.
This guide defines the Gold Standard Protocols for the preparation, storage, and stability testing of 4-Hydroxy Flecainide reference standards. It addresses specific chemical vulnerabilities—namely phenolic oxidation and light sensitivity—that distinguish it from the parent compound.
Chemical Identity & Properties
Understanding the physicochemical nature of the analyte is the first step in designing a stability protocol.
Phenolic Instability: Unlike Flecainide, the 4-Hydroxy metabolite contains a free phenolic group. Phenols are electron-rich and susceptible to formation of quinones via oxidation, especially at alkaline pH.
Sorption: As a lipophilic basic amine, 4-Hydroxy Flecainide will adsorb to untreated glass surfaces in aqueous solutions.
Photolysis: The aromatic ether/phenol core absorbs UV light, leading to potential radical degradation.
Stock Solution Preparation (1.0 mg/mL)
Solvent Choice:Methanol (LC-MS Grade) is preferred over Acetonitrile for stock preparation due to better solubility of the polar phenolic moiety and lower risk of precipitation upon cold storage.
Step-by-Step Protocol:
Weighing: Weigh ~10 mg of 4-Hydroxy Flecainide solid into a silanized amber glass vial .
Note: Avoid standard borosilicate glass to prevent adsorption.
Dissolution: Add Methanol to achieve a concentration of 1.0 mg/mL.
Critical: If using the free base, ensure complete dissolution by vortexing. If using a salt form (e.g., acetate), correct the mass for the salt counter-ion.
Acidification (Optional but Recommended): Add 0.1% Formic Acid to the stock solution.
Reason: Acidification protonates the amine (preventing sorption) and keeps the phenol non-ionized (preventing oxidation).
Storage Conditions Matrix
Solution Type
Concentration
Container
Temperature
Stability Estimate
Solid Reference
N/A
Amber Glass (Tight Seal)
-20°C
> 2 Years
Primary Stock
1.0 mg/mL (MeOH)
Amber Silanized Glass
-80°C
12 Months
Working Std
10 µg/mL (MeOH/H₂O)
Polypropylene (Low-bind)
4°C
1 Week
Instrument QC
< 100 ng/mL
Polypropylene (Low-bind)
Autosampler (10°C)
24 Hours
Stability Testing Protocol (Stress Testing)
To validate the integrity of your reference material, you must perform a Forced Degradation Study . This self-validating system ensures your analytical method (HPLC/LC-MS) can detect degradation products.
Experimental Design
Prepare a 10 µg/mL solution of 4-Hydroxy Flecainide in the control solvent (50:50 MeOH:Water). Subject aliquots to the following conditions:
Stressor
Condition
Mechanism Probed
Expected Result
Acid Hydrolysis
0.1 N HCl, 60°C, 4 hrs
Amide/Ether cleavage
Stable (Flecainide core is robust)
Base Hydrolysis
0.1 N NaOH, 60°C, 2 hrs
Phenolate oxidation
High Degradation Risk (Color change to yellow/brown)
Oxidation
3% H₂O₂, RT, 4 hrs
Phenol Quinone
Moderate Degradation
Photolysis
UV Light (ICH Q1B), 24 hrs
Radical formation
Minor Degradation
Thermal
60°C (No pH mod), 24 hrs
General instability
Stable
Analytical Method (LC-MS/MS)
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
Application Note: Pharmacokinetic Modeling of 4-Hydroxy Flecainide
This Application Note and Protocol Guide details the pharmacokinetic characterization and modeling of 4-Hydroxy Flecainide , a specific metabolite and process impurity of the antiarrhythmic drug Flecainide. Important Sci...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the pharmacokinetic characterization and modeling of 4-Hydroxy Flecainide , a specific metabolite and process impurity of the antiarrhythmic drug Flecainide.
Important Scientific Distinction: 4-Hydroxy vs. MODF
Before proceeding, it is critical to distinguish between the two primary metabolites often confused in literature:
m-O-dealkylated flecainide (MODF): The major active metabolite formed by CYP2D6 (removal of a trifluoroethyl group).[1]
4-Hydroxy Flecainide (Impurity C): A minor metabolite and synthesis impurity formed by direct aromatic hydroxylation.[1]
This guide focuses on the specific characterization of 4-Hydroxy Flecainide (C17H20F6N2O4) while referencing MODF for complete mass balance modeling.[1]
Introduction & Scope
Flecainide is a Class Ic antiarrhythmic agent with a narrow therapeutic index.[1][2][3] Its metabolism is heavily dependent on CYP2D6 , leading to significant inter-individual variability between Extensive Metabolizers (EM) and Poor Metabolizers (PM).[1]
4-Hydroxy Flecainide serves two critical roles in modern drug development:
Metabolite Safety Testing (MIST): As a minor metabolite, its systemic exposure must be quantified to ensure it remains below toxicological thresholds, particularly in patients with renal impairment where flecainide metabolites accumulate.[1]
Impurity Qualification: It is a known process impurity (Impurity C).[1] PBPK modeling is used to predict if "Impurity C" levels in the final drug product will result in in vivo exposures exceeding ICH Q3B qualification limits.[1]
Physicochemical & Pharmacological Profile
Property
Flecainide (Parent)
m-O-dealkylated Flecainide (MODF)
4-Hydroxy Flecainide
Role
Active Drug (Class Ic)
Major Metabolite (Active)
Minor Metabolite / Impurity
Molecular Formula
C17H20F6N2O3
C15H19F3N2O3
C17H20F6N2O4
Molecular Weight
414.35 g/mol
~332.3 g/mol
430.35 g/mol
Metabolic Pathway
Substrate of CYP2D6
Product of O-dealkylation
Product of Aromatic Hydroxylation
Elimination
Renal (active secretion)
Renal (accumulates in failure)
Renal (presumed)
Key MS Transition
415.2 301.1
333.2 ?
431.2 317.1
Mechanistic Pathway & Visualization
The following diagram illustrates the parallel metabolic pathways. Note that CYP2D6 drives the formation of both metabolites, making the "Poor Metabolizer" phenotype critical for modeling.[1]
Caption: Metabolic divergence of Flecainide via CYP2D6.[1] MODF represents the dealkylated product, while 4-Hydroxy Flecainide represents the direct hydroxylation product.[1]
Experimental Protocol: Quantification & Kinetics
A. LC-MS/MS Analytical Method
To model the kinetics, you must first accurately quantify 4-Hydroxy Flecainide in the presence of high concentrations of Parent and MODF.[1]
Equipment: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent) coupled with UHPLC.
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
Terminate with ice-cold Acetonitrile containing Internal Standard.
Analysis: Quantify the formation of 4-Hydroxy Flecainide specifically.
Calculation: Plot velocity (
) vs. substrate concentration () and fit to the Michaelis-Menten equation to derive intrinsic clearance ().[1]
PBPK Modeling Application
Once the in vitro data is generated, the application shifts to in silico modeling to predict human exposure.[1]
Workflow for Impurity/Metabolite Qualification
Caption: Workflow for integrating 4-OH Flecainide kinetics into a PBPK safety model.
Step-by-Step Modeling Protocol:
Parent Model Validation:
Build a PBPK model for Flecainide using standard physicochemical properties (LogP ~3.7, pKa ~9.3).[1]
Verify the model against clinical data for CYP2D6 EMs and PMs.[1]
Metabolite File Creation:
Create a "Metabolite" compound file for 4-Hydroxy Flecainide .
Input
: Use the and derived from the in vitro experiment above.
Pathway Assignment: Link Flecainide clearance to the formation of 4-Hydroxy Flecainide.[1] Ensure the fraction metabolized (
) matches the in vitro recovery (likely <5% for this minor pathway).
Simulating Risk Scenarios:
Genetics: Simulate a "Poor Metabolizer" population. Hypothesis: In PMs, the formation of 4-OH might be suppressed if it is also CYP2D6 dependent, or enhanced if it is formed by a compensatory enzyme (e.g., CYP1A2), though evidence suggests CYP2D6 dominance.[1]
Renal Impairment: Reduce GFR in the model to 30 mL/min (CKD Stage 3/4).
Output: Calculate the Metabolite-to-Parent Ratio (M/P) .
Acceptance Criteria:
If the predicted steady-state AUC of 4-Hydroxy Flecainide in the worst-case scenario (Renal Impairment + PM) exceeds the toxicological threshold (e.g., >10% of total drug-related material), the impurity/metabolite must be qualified in non-clinical safety studies.[1]
References
Conard, G. J., & Ober, R. E. (1984).[1] Metabolism of flecainide.[1][4][5][6] The American Journal of Cardiology.[1]
Funck-Brentano, C., et al. (1994).[1] Genetically Determined Interaction Between Propafenone and Flecainide.[1] British Journal of Clinical Pharmacology.[1]
US Food & Drug Administration (FDA). (2020).[1][7] Physiologically Based Pharmacokinetic Analyses — Format and Content: Guidance for Industry.
European Medicines Agency (EMA). (2014).[1] Guideline on the use of physiologically based pharmacokinetic modelling (PBPK) in the prediction of pharmacokinetics.
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3356, Flecainide.[1][1]
Technical Support Center: Optimizing LC-MS/MS for Enhanced 4-Hydroxy Flecainide Sensitivity
Welcome to the technical support center dedicated to the robust and sensitive analysis of 4-hydroxy flecainide by LC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals to naviga...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the robust and sensitive analysis of 4-hydroxy flecainide by LC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development and routine analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your experimental parameters and ensure the generation of high-quality, reliable data.
Section 1: Fundamentals of 4-Hydroxy Flecainide Analysis
Flecainide is a class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias.[1] It is primarily metabolized in the liver by the cytochrome P450 2D6 isoenzyme to two major metabolites: meta-O-dealkylated flecainide (4-hydroxy flecainide) and the meta-O-dealkylated lactam of flecainide.[2] The analysis of 4-hydroxy flecainide is crucial for comprehensive pharmacokinetic and toxicological assessments.
The introduction of a hydroxyl group makes 4-hydroxy flecainide significantly more polar than its parent compound, flecainide. This increased polarity presents unique challenges for traditional reversed-phase liquid chromatography, often resulting in poor retention and co-elution with endogenous interferences, leading to ion suppression and reduced sensitivity in the mass spectrometer.[3] This guide will address these challenges head-on, providing you with the scientific rationale and practical steps to enhance the sensitivity and robustness of your 4-hydroxy flecainide LC-MS/MS assay.
This section is structured to directly address the specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.
Q1: Why am I observing low sensitivity for 4-hydroxy flecainide, even with a high-end mass spectrometer?
Underlying Causes: Low sensitivity for a polar metabolite like 4-hydroxy flecainide is often a multifaceted issue stemming from inefficient ionization, ion suppression, or suboptimal chromatographic conditions.
Inefficient Ionization: The protonation of 4-hydroxy flecainide in the electrospray ionization (ESI) source is highly dependent on the mobile phase pH. If the pH is not optimal, the analyte may not carry a charge efficiently, leading to a weak signal.
Ion Suppression: As a polar compound, 4-hydroxy flecainide tends to elute early in reversed-phase chromatography, often in a region where endogenous matrix components like phospholipids also elute. These co-eluting species can compete for ionization, suppressing the signal of your analyte of interest.[3][4]
Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower peak height and, consequently, a reduced signal-to-noise ratio. This can be caused by secondary interactions with the stationary phase or issues with the mobile phase composition.[5]
Troubleshooting Protocol:
Optimize Mass Spectrometry Parameters:
MRM Transition Selection: The first step is to ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions.
Precursor Ion: For 4-hydroxy flecainide (molecular weight ~430.34 g/mol ), the protonated molecule [M+H]⁺ will be at approximately m/z 431.4.
Product Ion Prediction: Based on the fragmentation of flecainide (m/z 415.4 → 301.1), a likely fragmentation for 4-hydroxy flecainide involves the loss of the piperidine moiety.[6] A plausible and robust product ion would be around m/z 317.1. Therefore, a primary MRM transition to optimize would be ~m/z 431.4 → 317.1 . A secondary, qualifying transition should also be selected and optimized.
Source Parameter Optimization: Systematically optimize ESI source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature. These parameters significantly influence desolvation and ionization efficiency.[7]
Enhance Chromatographic Performance:
Mobile Phase pH Adjustment: 4-hydroxy flecainide is a basic compound. To ensure it is protonated and retained on a reversed-phase column, the mobile phase pH should be acidic, typically between 2.5 and 4.0. Formic acid (0.1%) is a common and effective mobile phase additive for positive mode ESI.
Consider HILIC or Mixed-Mode Chromatography: If retention on a C18 column remains a challenge, consider alternative chromatographic techniques.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain polar compounds and can significantly improve the retention of 4-hydroxy flecainide, moving it away from the early eluting matrix interferences.[1][8]
Mixed-Mode Chromatography: These columns offer both reversed-phase and ion-exchange retention mechanisms, providing another powerful tool for retaining and separating polar analytes from the parent drug and matrix components.[9][10]
Improve Sample Preparation:
Solid-Phase Extraction (SPE): A well-developed SPE protocol can selectively isolate 4-hydroxy flecainide from the biological matrix, removing a significant portion of interfering compounds.[11] Both polymeric reversed-phase and mixed-mode cation exchange cartridges can be effective.
Data Presentation: Recommended Starting LC & MS Parameters
Parameter
Recommended Starting Point
Rationale
LC Column
C18 (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC
C18 is a good starting point; HILIC is a strong alternative for improved retention.
Mobile Phase A
0.1% Formic Acid in Water
Promotes protonation of 4-hydroxy flecainide.
Mobile Phase B
0.1% Formic Acid in Acetonitrile/Methanol
Common organic solvents for reversed-phase and HILIC.
Gradient
Start with a low percentage of organic phase (e.g., 5% B) and ramp up.
To retain and then elute the polar metabolite.
Flow Rate
0.3 - 0.5 mL/min
Typical for analytical scale columns.
Ionization Mode
ESI Positive
Flecainide and its metabolites readily form [M+H]⁺ ions.
Precursor Ion (Q1)
~m/z 431.4
Predicted [M+H]⁺ for 4-hydroxy flecainide.
Product Ion (Q3)
~m/z 317.1
Predicted fragment ion.
Collision Energy
Optimize experimentally
Varies between instrument platforms.
Experimental Workflow for Sensitivity Optimization
Caption: Workflow for optimizing 4-hydroxy flecainide sensitivity.
Q2: My chromatographic peaks for 4-hydroxy flecainide are tailing or splitting. What can I do to improve the peak shape?
Underlying Causes: Poor peak shape for basic compounds like 4-hydroxy flecainide is often due to secondary interactions with the stationary phase or issues with the injection solvent.
Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with the basic amine groups of 4-hydroxy flecainide, leading to peak tailing.[12]
Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause the analyte to move down the column in a diffuse band before the gradient starts, resulting in broad or split peaks.[5]
Troubleshooting Protocol:
Modify Mobile Phase:
Increase Ionic Strength: Adding a small amount of an ammonium salt (e.g., 5-10 mM ammonium formate or acetate) to the mobile phase can help to shield the silanol groups and reduce secondary interactions.
Adjust pH: Ensure the mobile phase pH is sufficiently low to keep the analyte consistently protonated.
Optimize Injection Solvent:
The injection solvent should be as close in composition to the initial mobile phase as possible. If a stronger solvent is required for solubility, inject the smallest possible volume.
Column Selection:
Consider using a column with a highly inert surface or one that is specifically designed for the analysis of basic compounds. Many modern columns have advanced bonding and end-capping technologies to minimize silanol interactions.[12]
Experimental Protocol: Improving Peak Shape
Prepare Mobile Phases:
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
Mobile Phase B: Acetonitrile.
Prepare Injection Solvent: Reconstitute your sample extract in a solution that mimics the initial chromatographic conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
Equilibrate the Column: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
Inject and Analyze: Compare the peak shape to that obtained with your previous method.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the key validation parameters I need to consider for a bioanalytical method for 4-hydroxy flecainide according to regulatory guidelines?
A: According to guidelines from the FDA and EMA, a full validation of a bioanalytical method should include the assessment of selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[13] For metabolite quantification, it is also important to consider potential back-conversion of the metabolite to the parent drug during sample processing and analysis. Incurred sample reanalysis (ISR) is also a critical component to ensure the reproducibility of the method with authentic study samples.[14][15]
Q: How can I effectively remove phospholipids to reduce ion suppression?
A: Phospholipids are a major source of ion suppression in bioanalysis. Several strategies can be employed for their removal:
Solid-Phase Extraction (SPE): A well-optimized SPE method is highly effective at removing phospholipids.
Protein Precipitation with a Phospholipid Removal Plate: These specialized plates contain a sorbent that captures phospholipids while allowing your analyte of interest to pass through.
Liquid-Liquid Extraction (LLE): LLE can be effective, but the choice of solvent is critical to ensure efficient extraction of the polar 4-hydroxy flecainide while leaving phospholipids behind.
Q: Is a stable isotope-labeled internal standard for 4-hydroxy flecainide necessary?
A: While not strictly mandatory in all cases, the use of a stable isotope-labeled (SIL) internal standard (e.g., 4-hydroxy flecainide-d4) is highly recommended and considered best practice.[16] A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thereby providing the most accurate correction for matrix effects and improving the precision and accuracy of the assay.[4]
Logical Relationship of Troubleshooting Steps
Caption: Logical flow for troubleshooting LC-MS/MS issues.
References
Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
Rodzaj, W., Wacławik, M., Jurewicz, J., & Wielgomas, B. (2021). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International Journal of Molecular Sciences, 22(11), 5899.
Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6586.
Daniali, M., & Gabris, M. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods.
Mayo Clinic. (2023). Flecainide (Oral Route). Retrieved from [Link]
Kim, J., et al. (2015). Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application. Journal of Pharmaceutical and Biomedical Analysis, 114, 1-6.
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]
Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America, 20(1), 24-28.
Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. Retrieved from [Link]
Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88.
Dolan, J. W. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC North America, 32(3), 190-197.
Agilent Technologies. (2020). Don't Lose It: Getting Your Peaks in Shape. Retrieved from [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Broecker, S., et al. (2003). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry. Journal of Mass Spectrometry, 38(5), 535-540.
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
Itoh, H., et al. (2004). Simultaneous determination of serum flecainide and its metabolites by using high performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 36(2), 429-433.
PubChem. (n.d.). Flecainide. Retrieved from [Link]
Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88.
Lewis, R. J., et al. (2018). Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry. Therapeutic Drug Monitoring, 41(1), 103-109.
Agilent Technologies. (n.d.). Troubleshooting LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Retrieved from [Link]
Fast, D. M., et al. (2013). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 15(3), 849-858.
Kouno, Y., et al. (1987). [Determination of the concentration of a new antiarrhythmic, flecainide, in plasma using high pressure liquid chromatography (HPLC): sample preparation with extraction columns]. Rinsho byori.
Dolan, J. W. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC North America, 32(3), 190-197.
Ramakrishna, N. V. S., et al. (2013). Liquid chromatographic tandem mass spectrometric validated method for pharmacokinetic estimation of flecainide in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 83, 192-199.
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
Marclay, F., et al. (2013). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 48(8), 897-914.
Isaacman-VanWertz, G., et al. (2021). Identifying key parameters that affect sensitivity of flow tube chemical ionization mass spectrometers. Atmospheric Measurement Techniques, 14(9), 6035-6048.
Gray, N., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics, 15(1), 1-12.
Dolan, J. W. (2008). Peak Shape Problems. LCGC North America, 26(6), 532-538.
Shah, I., et al. (2017). Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research. Bioanalysis, 9(1), 87-100.
Shandilya, D., et al. (2017). Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information. Open Access Library Journal, 4(4), 1-8.
McIndoe, J. S. (2020). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry, 456, 116399.
European Bioanalysis Forum. (n.d.). ISR in every clinical study. Retrieved from [Link]
Slawson, M. H., et al. (2016). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Mass Spectrometry for the Clinical Laboratory (pp. 15-22). Humana Press, New York, NY.
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]
Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
Charles River. (n.d.). Incurred Sample Reanalysis. Retrieved from [Link]
Polson, C., et al. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic drug monitoring, 40(1), 1-8.
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
Casado, N., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6599.
Agilent Technologies. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
Chromatography Online. (2023, May 13). LC Troubleshooting [Video]. YouTube. [Link]
Technical Support Center: Overcoming Matrix Effects in 4-Hydroxy Flecainide Analysis
Welcome to the technical support center for the bioanalysis of 4-Hydroxy Flecainide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the bioanalysis of 4-Hydroxy Flecainide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS analysis. Here, we provide in-depth, experience-based insights and practical troubleshooting solutions to ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is 4-Hydroxy Flecainide and why is its analysis challenging?
4-Hydroxy Flecainide is a major metabolite of Flecainide, an antiarrhythmic drug.[1][2] Accurate quantification of this metabolite in biological matrices like plasma or serum is crucial for pharmacokinetic studies and therapeutic drug monitoring.[3][4][5] The primary challenge in its analysis arises from matrix effects , which are interferences from endogenous components of the biological sample that can alter the ionization efficiency of the analyte, leading to inaccurate quantification.[6][7][8]
Q2: What are matrix effects and how do they manifest in LC-MS/MS analysis?
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[6][7] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy and reproducibility of the analytical method.[7][8]
Q3: How can I assess the presence and extent of matrix effects in my assay?
The presence of matrix effects should be evaluated during method validation as stipulated by regulatory bodies like the FDA and EMA.[9][10][11] A common method is the post-extraction spike analysis. This involves comparing the analyte's signal response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a pure solution at the same concentration. A significant difference in response indicates the presence of matrix effects.
Q4: Are there regulatory guidelines I should follow regarding matrix effects?
Yes, both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines on bioanalytical method validation that address the assessment and mitigation of matrix effects.[9][11][12][13] It is crucial to adhere to these guidelines to ensure data integrity and regulatory acceptance.
This section provides a structured approach to identifying and resolving common issues related to matrix effects during the analysis of 4-Hydroxy Flecainide.
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
Potential Cause: This is a classic symptom of unaddressed matrix effects. Variations in the composition of the biological matrix between different lots or individuals can lead to inconsistent ion suppression or enhancement, resulting in poor assay performance.[6][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor QC reproducibility.
Step-by-Step Guidance:
Re-evaluate Your Sample Preparation: The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of 4-Hydroxy Flecainide.[7] Consider the following techniques:
Protein Precipitation (PPT): This is a simple and fast method but often provides the least clean extracts, making it more susceptible to matrix effects.[15][16][17]
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[18][19][20] The choice of solvent is critical and should be optimized based on the polarity of 4-Hydroxy Flecainide.
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[21][22][23] Various sorbent chemistries can be tailored to the specific properties of 4-Hydroxy Flecainide.
Quantitatively Assess Recovery and Matrix Effect: It is essential to experimentally determine the efficiency of your chosen sample preparation method. The following table provides a comparative overview of typical recovery and matrix effect values for different extraction techniques.
Optimize Chromatographic Separation: If matrix effects persist, refining your LC method can help. The goal is to chromatographically separate 4-Hydroxy Flecainide from the co-eluting matrix components that are causing ion suppression or enhancement.[6] Experiment with different mobile phase compositions, gradients, and column chemistries.
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for compensating for matrix effects.[6][21][24] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte's signal.[21][24]
Issue 2: Inconsistent results between different batches of plasma.
Potential Cause: This issue, often referred to as "lot-to-lot variability," is a direct consequence of matrix effects. The composition of plasma can vary significantly between individuals and even between different collection times from the same individual, leading to inconsistent analytical results.[11]
Troubleshooting Workflow:
Caption: Workflow for addressing inter-batch variability.
Step-by-Step Guidance:
Assess Matrix Effects Across Multiple Lots: During method validation, it is crucial to evaluate matrix effects using at least six different sources of the biological matrix.[11] This will provide a more accurate assessment of the potential for lot-to-lot variability.
Use Pooled Matrix for Calibrators and QCs: Preparing calibration standards and quality control samples in a pooled matrix from multiple donors can help to average out the individual variations and provide a more representative matrix for the study samples.
Experimental Protocols
This protocol is a quick and simple method for initial sample cleanup.
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.[25][26]
Vortex for 30 seconds to precipitate the proteins.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean tube.
Evaporate the supernatant to dryness under a stream of nitrogen.
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
This protocol offers a cleaner sample extract compared to PPT.
To 200 µL of plasma sample, add the internal standard.
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
Vortex for 1 minute to ensure thorough mixing.
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
Transfer the organic (upper) layer to a clean tube.
Evaporate the organic solvent to dryness.
Reconstitute the residue in the mobile phase.
This protocol provides the most effective removal of matrix interferences.
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with 1 mL of methanol followed by 1 mL of water.[27][28][29]
Equilibration: Equilibrate the cartridge with 1 mL of a buffer that matches the pH of the sample.[27][28]
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
Washing: Wash the cartridge with a weak solvent to remove interferences while retaining the analyte.[27][28]
Elution: Elute 4-Hydroxy Flecainide with a small volume of a strong organic solvent, often modified with an acid or base to disrupt the analyte-sorbent interaction.[27][29]
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
By systematically applying these troubleshooting strategies and robust experimental protocols, you can effectively overcome the challenges posed by matrix effects in the analysis of 4-Hydroxy Flecainide, leading to reliable and accurate bioanalytical data.
References
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]
Bowman, D. B., & Rentschler, K. M. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 46(3), 268-275.
Rabilloud, T. (2009). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis.
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Researchers.
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1809-1817.
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sharma, G. (2014). Bioanalytical method validation emea. SlideShare. [Link]
Gorg, A., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Electrophoresis, 25(16), 2591-2599.
Bowman, D. B., & Rentschler, K. M. (2022). Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 46(3), 268-275.
Ryska, M. (2016).
Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]
van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2001).
Agilent Technologies. (n.d.). Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes.
Langman, L. J., & Boswell, G. W. (2016). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 11-19.
U.S. Food and Drug Administration. (2001).
An, M., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
Aydoğan, C., & Yilmaz, H. (2019). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non-polar metabolites in human plasma. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 415-424.
Salem, M. A., et al. (2016). Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. Plant Methods, 12(1), 1-17.
Bhavani, K., Babu, B., & Srinivasu, N. (2014). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy, 8(2), 176-184.
Max-Planck-Gesellschaft. (n.d.). Analyzing proteins and metabolites: All-in-One Extraction. Retrieved from [Link]
MetwareBio. (n.d.). Metabolomics Sample Extraction. Retrieved from [Link]
Tanaka, E., et al. (2004). Simultaneous determination of serum flecainide and its metabolites by using high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 159-163.
Langman, L. J., & Boswell, G. W. (2016). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Krogh, M., & Johansen, K. (1996). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry.
Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
Gaillard, Y., & Pépin, G. (2003). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of Analytical Toxicology, 27(1), 47-52.
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE)
LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods.
American Laboratory Trading. (2017, December 1). A Look at Matrix Effects.
Turgeon, J., et al. (1991). High-performance liquid chromatographic determination of the enantiomers of flecainide in human plasma and urine.
Nattel, S., & Elharrar, V. (1984). The effects of flecainide acetate on the determinants of cardiac excitability in sheep Purkinje fibers. The American Journal of Cardiology, 53(5), 64B-70B.
If you are successfully recovering Flecainide (parent) but losing 4-Hydroxy Flecainide (metabolite), you are likely falling into the "Polarity Trap."[1][2]
Flecainide is a lipophilic Class Ic antiarrhythmic (LogP ~3.7).[1][2] Its major metabolite, 4-OH-Flec, possesses a hydroxyl group that significantly increases its polarity (LogP < 2.[1][2]0) and water solubility.[1][2] Extraction protocols optimized for the parent drug (often using non-polar solvents like hexane) frequently fail to extract the more polar metabolite, leading to phase breakthrough in Solid Phase Extraction (SPE) or poor partitioning in Liquid-Liquid Extraction (LLE).[1]
This guide addresses these physicochemical discrepancies with field-proven protocols.
Module 1: Diagnostic & Decision Matrix
Before altering your protocol, confirm your method of failure. Use the logic flow below to identify the root cause based on your current extraction platform.
Figure 1: Diagnostic decision tree for identifying the root cause of low 4-OH-Flecainide recovery based on extraction methodology.
Module 2: Solid Phase Extraction (SPE) Solutions
The Problem: Breakthrough on C18/HLB
Standard C18 or Hydrophilic-Lipophilic Balance (HLB) cartridges rely on hydrophobic retention.[1][2] Because 4-OH-Flec is polar, it often "breaks through" (elutes prematurely) during the aqueous wash steps intended to remove salts and proteins.[1][2]
The Solution: Mixed-Mode Cation Exchange (MCX)
Flecainide and its metabolites are basic amines (pKa ~9.3).[1][2] By using a Mixed-Mode Cation Exchange (MCX) sorbent, you utilize two retention mechanisms:[1][2]
Hydrophobic: Retains the carbon backbone.
Ion Exchange: Electrostatically binds the positively charged amine.
This allows you to wash the cartridge aggressively with 100% organic solvent (to remove neutral interferences) while the drug remains locked by charge.
Protocol: MCX Extraction for Flecainide & Metabolites
Many labs use Hexane or Diethyl Ether for Flecainide. While these work for the parent drug, they are too non-polar to effectively pull the hydroxylated metabolite out of the aqueous plasma phase.
The Solution: Increase Organic Phase Polarity
You must increase the polarity of the extraction solvent without extracting too much water-soluble matrix.
Optimized LLE Protocol
1. pH Adjustment (Critical):
Add 0.5 M NaOH or Carbonate Buffer (pH 10-11) to the plasma.[1][2]
Why: You must neutralize the amine (pH > pKa + 2) to make the molecule uncharged (neutral). Only the neutral form extracts into organic solvent.
Target pH:10.5 - 11.0 .[1][2] (Flecainide pKa is ~9.3).[1][2][3]
2. Solvent Selection:
Do NOT use: 100% Hexane.
Recommended:
Option A (Cleanest): 1-Chlorobutane (works well for both, less evaporation issues).[1][2]
Option B (High Recovery): Ethyl Acetate : Hexane (50:50).[1][2]
Option C (Traditional): Dichloromethane (DCM).[1][2]
Vortex 5 mins -> Centrifuge -> Freeze aqueous layer (or pipette off organic).
Evaporate to dryness -> Reconstitute in Mobile Phase.[1][2]
Module 4: LC-MS/MS Matrix Effects
Sometimes "Low Recovery" is actually "High Ion Suppression."[2] If your extraction yield is technically high (absolute recovery), but your signal is low, the matrix is quenching the ionization.
Symptoms:
Internal Standard (IS) signal varies wildly between samples.[1][2]
Post-column infusion shows a dip in signal at the retention time of 4-OH-Flec.[1][2]
Troubleshooting Table:
Observation
Diagnosis
Corrective Action
Low signal for Analyte AND Internal Standard
Ion Suppression
Improve cleanup (Switch to MCX SPE). Reduce injection volume.
Low signal for Analyte, Normal signal for IS
Extraction Loss
Check pH of elution/extraction solvent. Ensure metabolite is not adhering to glass (see Module 5).[1][2]
High Recovery in Solvent Standards, Low in Plasma
Protein Binding / Matrix
Ensure full disruption of protein binding during pre-treatment (Acid for SPE, Base for LLE).[2]
Module 5: Stability & Non-Specific Binding (NSB)
Basic drugs like Flecainide are prone to sticking to glass surfaces (silanol groups), especially in non-polar solvents or at low concentrations.[1][2]
Q: My recovery drops significantly at the LLOQ (Lower Limit of Quantification). Why?A: This is classic Non-Specific Binding (NSB).[1][2] The drug is adsorbing to the walls of your evaporation tube or autosampler vial.
The Fix:
Silanized Glass: Use silanized glassware for evaporation steps.[2]
Polypropylene: Switch to high-quality polypropylene plates/tubes.
Anti-Adsorption Agent: When reconstituting the dried extract, ensure the solvent contains at least 10-20% organic (MeOH/MeCN) or a modifier (0.1% Formic Acid) to keep the drug solubilized and off the walls. Never reconstitute in 100% water.
References
Journal of Analytical Toxicology. Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC. (Demonstrates the necessity of optimized SPE for polar metabolites).
Journal of Chromatography B. Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry. (Discusses MCX and matrix considerations).
PubChem. 4-Hydroxy Flecainide Compound Summary (LogP and pKa data).
[1][2]
Agilent Technologies. Strategies for the Analysis of Basic Drugs by LC/MS. (General principles for MCX extraction of basic amines).
Minimizing the degradation of 4-Hydroxy Flecainide during sample storage and analysis.
Welcome to the technical support center for 4-Hydroxy Flecainide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into the stable handling, storage...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Hydroxy Flecainide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into the stable handling, storage, and analysis of this critical flecainide metabolite. Our goal is to equip you with the knowledge to ensure the integrity of your samples and the reliability of your data.
Introduction to 4-Hydroxy Flecainide
4-Hydroxy Flecainide, also known as meta-O-dealkylated flecainide (MODF), is the primary and pharmacologically active metabolite of Flecainide, a Class Ic antiarrhythmic agent.[1][2] Flecainide is metabolized in the liver primarily by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[3][4] Accurate quantification of 4-Hydroxy Flecainide in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. However, like its parent compound, this hydroxylated metabolite is susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive framework for minimizing its degradation from sample collection through to final analysis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of 4-Hydroxy Flecainide stability.
Q1: What are the primary factors that can cause the degradation of 4-Hydroxy Flecainide in biological samples?
A1: Based on stress studies of the parent compound, flecainide acetate, the stability of 4-Hydroxy Flecainide is primarily threatened by four factors:
pH Extremes (Acidic/Alkaline Conditions): Flecainide and its metabolites are susceptible to both acid and base hydrolysis.[5][6] Since flecainide is protonated at physiological pH (pKa ≈ 9.3), significant shifts in pH during sample processing or storage can alter its chemical structure.[7]
Oxidation: The molecular structure is vulnerable to oxidative stress, which can be initiated by exposure to air (oxygen), metal ions, or peroxides.[8][9]
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[5] Conversely, repeated freeze-thaw cycles can damage sample integrity by causing protein precipitation and the release of cellular enzymes.[10]
Light Exposure (Photolysis): Flecainide has been shown to be susceptible to photolytic degradation.[5][6] Therefore, it is critical to protect samples containing 4-Hydroxy Flecainide from direct light exposure.
Q2: What is the recommended anticoagulant for blood sample collection?
A2: For plasma collection, it is highly recommended to use tubes containing EDTA (Ethylenediaminetetraacetic acid) . The rationale is twofold:
Chelation of Metal Ions: EDTA is a strong chelating agent that sequesters divalent metal cations (e.g., Cu²⁺, Fe²⁺). These metal ions can act as catalysts in oxidative degradation pathways. By binding them, EDTA effectively inhibits this degradation route.
Enzyme Inhibition: It inhibits metalloproteinases, which could potentially degrade the analyte or other matrix components.
While other anticoagulants like heparin or citrate are available, EDTA provides superior protection against oxidative degradation, making it the preferred choice.
Q3: What are the optimal storage conditions for samples containing 4-Hydroxy Flecainide?
A3: Proper storage is arguably the most critical step in preserving sample integrity. The recommended conditions depend on the duration of storage.
Storage Duration
Sample Type
Recommended Temperature
Rationale & Key Considerations
Short-Term (Up to 24 hours)
Whole Blood
2-8°C (Refrigerated)
To slow enzymatic activity and degradation prior to centrifugation. Do not freeze whole blood.
Short-Term (Up to 1 week)
Plasma / Serum
-20°C
Minimizes short-term chemical degradation. Ensure samples are in tightly sealed, light-protected tubes.
Long-Term (> 1 week)
Plasma / Serum
-70°C to -80°C (Ultra-low Freezer)
This is the gold standard for long-term storage. It effectively halts all enzymatic activity and drastically slows chemical degradation pathways.[11]
Q4: How many freeze-thaw cycles are acceptable for plasma samples?
A4: Ideally, samples should undergo only one freeze-thaw cycle (the initial freeze and the thaw immediately before analysis). Each cycle increases the risk of analyte degradation and precipitation of matrix components.[10] If multiple analyses from the same sample are anticipated, it is best practice to divide the initial sample into smaller aliquots before the first freeze. This allows for the thawing of only the required volume for each experiment. A formal freeze-thaw stability assessment should be a core part of your bioanalytical method validation to quantify any potential loss.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analysis of 4-Hydroxy Flecainide.
Problem 1: Low or no recovery of 4-Hydroxy Flecainide from spiked plasma samples.
This is a common issue that can stem from multiple stages of the analytical process.[12][13][14] The key is to systematically investigate the potential causes.
Visual Workflow for Troubleshooting Low Analyte Recovery
Caption: Systematic workflow for diagnosing low analyte recovery.
Step-by-Step Investigation:
Verify Extraction Efficiency: The first suspect is the sample preparation itself.
Why it happens: 4-Hydroxy Flecainide may have different solubility and partitioning characteristics than its parent drug. The chosen organic solvent in a protein precipitation (PPT) or liquid-liquid extraction (LLE) might not be optimal.[13]
How to test: Compare the peak area of an analyte spiked into the matrix and extracted, against the peak area of an analyte spiked into the final solution (post-extraction). The formula is:
% Recovery = (Mean Peak Response of Extracted Sample / Mean Peak Response of Un-extracted Sample) * 100[15]
Solution: If recovery is low (<85%), optimize the extraction. For PPT, try different organic solvents (e.g., methanol vs. acetonitrile) or adjust the pH of the precipitation solvent. For LLE, test various organic solvents and pH values for the aqueous phase to ensure the analyte is in a neutral state for efficient partitioning. Solid-phase extraction (SPE) offers a more selective alternative and should be considered.
Check for Non-specific Binding (Adsorption):
Why it happens: Hydrophobic or charged molecules can adsorb to the surfaces of plasticware (e.g., polypropylene tubes, pipette tips, 96-well plates).[13]
How to test: Prepare a known concentration of 4-Hydroxy Flecainide in the final mobile phase. Transfer this solution through the entire series of tubes and tips used in your process. Analyze the final solution and compare its concentration to a freshly prepared standard of the same concentration that has not been exposed to the plasticware. A significant drop indicates adsorption.
Solution: Switch to low-adsorption labware. Silanized glass vials or specialized low-binding polypropylene plates can significantly reduce this issue. Adjusting the pH or organic content of the reconstitution solvent can also help keep the analyte in solution.
Evaluate Ion Suppression/Enhancement (Matrix Effect):
Why it happens: This is a common issue in LC-MS/MS analysis. Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of the analyte in the mass spectrometer source, leading to a suppressed (or enhanced) signal.[12]
How to test: Perform a post-extraction addition experiment. Compare the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the analyte in a pure solvent. A significant difference indicates a matrix effect.
Solution: Improve the chromatographic separation to move the 4-Hydroxy Flecainide peak away from the interfering matrix components. A more rigorous sample cleanup method, like SPE, can also remove these interferences before analysis. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.
Problem 2: High variability (%CV > 15%) between replicate samples.
High variability is often a sign of inconsistent sample processing or underlying instability that affects samples differently.
Cause A: Inconsistent Evaporation/Reconstitution:
Why it happens: If using an evaporation step (e.g., nitrogen blowdown), inconsistent drying can leave residual water, leading to poor reconstitution. Conversely, over-drying can cause the analyte to bind irreversibly to the container surface.[13]
Solution: Standardize the evaporation process. Ensure a consistent gas flow rate and temperature for all samples. For reconstitution, ensure the vortexing time and intensity are identical for all samples to guarantee complete dissolution.
Cause B: Bench-top Instability:
Why it happens: 4-Hydroxy Flecainide may be degrading in the time between thawing/extraction and injection into the analytical instrument. This can be exacerbated if samples are left at room temperature or under bright laboratory lights.
Solution: Minimize the time samples spend on the bench. Keep samples refrigerated (2-8°C) or on ice throughout the preparation process. Use amber vials or light-blocking plates to protect against photolytic degradation. Process samples in smaller batches to reduce the time from extraction to analysis.
Cause C: Inconsistent Pipetting:
Why it happens: Simple human or mechanical error during the addition of the sample, internal standard, or solvents can introduce significant variability.
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous fluids like plasma. Visually inspect pipette tips after each transfer to ensure complete dispensing.
Experimental Protocols
Protocol 1: Optimal Plasma Sample Collection and Processing
This protocol is designed to maximize the stability of 4-Hydroxy Flecainide from the moment of collection.
Materials:
Pre-chilled K2-EDTA blood collection tubes.
Refrigerated centrifuge with a fixed-angle rotor.
Calibrated pipettes and low-adsorption pipette tips.
Low-adsorption, light-blocking cryovials for plasma storage.
Ice bath.
Procedure:
Blood Collection: Collect whole blood directly into a K2-EDTA tube.
Immediate Cooling: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Place the tube in an ice bath. Do not allow the sample to remain at room temperature.
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C. This temperature is critical to prevent enzymatic activity.
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
Storage Preparation: Transfer the plasma into pre-labeled, light-blocking cryovials. If multiple analyses are planned, create several smaller aliquots to avoid future freeze-thaw cycles.
Freezing: Immediately snap-freeze the plasma aliquots by placing them in an ultra-low freezer set to -80°C.
Visual Representation of the Sample Handling Workflow
Caption: Recommended workflow for blood sample processing.
References
Mohamed, M., El-Ragehy, N. A., Hassan, N. Y., & Tantawy, M. A. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products. Future University in Egypt. Available at: [Link]
Ubbink, M. C., O'Cathail, M., & Tuleu, C. (2021). Critical Aspects in the Preparation of Extemporaneous Flecainide Acetate Oral Solution for Paediatrics. AIR Unimi. Available at: [Link]
El-Ragehy, N. A., Hassan, N. Y., Tantawy, M. A., & Abdelkawy, M. (2017). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; Isolation and identification of two of its impurities. Biomedical chromatography : BMC, 31(5). Available at: [Link]
Wikipedia contributors. (n.d.). Flecainide. In Wikipedia. Available at: [Link]
Ubbink, M. C., O'Cathail, M., Tuleu, C., & Minekus, M. (2019). Formulation and stability study of extemporaneous oral liquid dosage forms containing flecainide acetate 2 mg/ml for paediatric use. ResearchGate. Available at: [Link]
Wiest, D. B., Garner, S. S., Pagacz, L. R., & Zeigler, V. L. (1992). Stability of flecainide acetate in an extemporaneously compounded oral suspension. American journal of hospital pharmacy, 49(6), 1467–1470. Available at: [Link]
Rosseel, M. T., Piette, M., & Gheyle, L. (2001). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Journal of Analytical Toxicology, 25(5), 353–356. Available at: [Link]
Gutiérrez-de-Terán, H., et al. (2022). Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach. International Journal of Molecular Sciences, 23(13), 7111. Available at: [Link]
Rosseel, M. T., Piette, M., & Gheyle, L. (2001). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of analytical toxicology, 25(5), 353–356. Available at: [Link]
Kapase, A. R., et al. (2017). Analytical method development and validation of flecainide acetate by uv spectrophotometric method. ResearchGate. Available at: [Link]
McQuinn, R. L., et al. (1984). Biotransformation and elimination of 14C-flecainide acetate in humans. Drug metabolism and disposition: the biological fate of chemicals, 12(4), 414–420. Available at: [Link]
Bhavani, K., et al. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy. Available at: [Link]
Sharma, A., & Shah, P. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Tenjarla, A. S. (2023). Flecainide. In StatPearls. StatPearls Publishing. Available at: [Link]
York and Scarborough Teaching Hospitals NHS Foundation Trust. (n.d.). Storage of Samples Before Analysis. Available at: [Link]
Sharma, A., & Shah, P. (2011). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. Available at: [Link]
Islam, R., et al. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 18(3), 779–786. Available at: [Link]
El-Ragehy, N. A., Hassan, N. Y., Tantawy, M. A., & Abdelkawy, M. (2017). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities. Biomedical chromatography : BMC, 31(5). Available at: [Link]
Rosseel, M. T., Piette, M., & Gheyle, L. (2001). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Journal of Analytical Toxicology. Available at: [Link]
Simbec-Orion. (2023). Common challenges in bioanalytical method development. Available at: [Link]
Patel, K., et al. (n.d.). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. AWS. Available at: [Link]
Skopp, G. (2016). Sample handling. Analytical Toxicology. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45357580, 4-Hydroxy Flecainide. Available at: [Link]
Hertz, M., et al. (1987). Elimination of flecainide as a function of urinary flow rate and pH. European journal of clinical pharmacology, 31(6), 701–704. Available at: [Link]
Al-kuraishy, H. M., et al. (2024). Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide). Biomedical and Pharmacology Journal, 17(1). Available at: [Link]
Li, W., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Pharmaceutics, 14(2), 309. Available at: [Link]
Evermed. (2024). Guidelines for the storage of blood and plasma. Available at: [Link]
Semantic Scholar. (n.d.). Stability of flecainide acetate in an extemporaneously compounded oral suspension. Available at: [Link]
Rosseel, M. T., Piette, M., & Gheyle, L. (2001). Structure of flecainide and the internal standard. ResearchGate. Available at: [Link]
WelchLab. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]
Needle.Tube. (2024). Best Practices for Storing Acquired Samples in a Toxicology Lab. Available at: [Link]
Tjandramaga, T. B., et al. (1986). Flecainide: single and multiple oral dose kinetics, absolute bioavailability and effect of food and antacid in man. British journal of clinical pharmacology, 22(3), 309–316. Available at: [Link]
Taylor, B. S., et al. (2021). Serum Alkalinization Affects Elimination of Flecainide in Chronic Toxicity: A Case Report. Journal of the American College of Clinical Pharmacy, 4(12), 1600-1604. Available at: [Link]
Andrikopoulos, G. K., et al. (2015). Flecainide: Current status and perspectives in arrhythmia management. World journal of cardiology, 7(2), 76–85. Available at: [Link]
Refining the synthesis process to increase the yield and purity of 4-Hydroxy Flecainide.
[1] Welcome to the Advanced Synthesis Support Hub You have reached the Tier 3 Technical Support regarding the synthesis of Flecainide metabolites. This guide addresses the specific challenges associated with 4-Hydroxy Fl...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Welcome to the Advanced Synthesis Support Hub
You have reached the Tier 3 Technical Support regarding the synthesis of Flecainide metabolites. This guide addresses the specific challenges associated with 4-Hydroxy Flecainide , a structural analog often confused with the major phenolic metabolite (meta-O-dealkylated flecainide).
Unlike the standard Flecainide manufacturing process—which relies on the hydrogenation of a pyridine intermediate—the introduction of the 4-hydroxyl group on the piperidine ring creates stereochemical and regiochemical complexities that cause standard protocols to fail.[1]
Below are the optimized workflows, troubleshooting modules, and purification strategies designed to maximize your yield and enantiomeric purity.
Module 1: Strategic Synthesis Overview
The Core Problem:
Most researchers attempt to synthesize 4-Hydroxy Flecainide by oxidizing Flecainide directly or by using a 4-hydroxypyridine precursor followed by catalytic hydrogenation.[1]
Direct Oxidation: Results in a complex mixture of N-oxides and phenolic metabolites, with <5% yield of the desired ring-hydroxylated product.[1]
Hydrogenation Route: Hydrogenating a 4-hydroxypyridine intermediate often leads to over-reduction (deoxygenation) or uncontrolled stereochemistry at the C4 and C2 positions.[1]
The Optimized Solution:
We recommend a Convergent Synthesis using a pre-functionalized, protected piperidine scaffold.[1] This decouples the amide bond formation from the ring reduction, allowing for higher stereochemical control.[1]
Visualizing the Optimized Pathway
Figure 1: The convergent synthetic pathway avoids the pitfalls of late-stage hydrogenation.[1]
Module 2: Critical Protocol & Optimization
Step 1: Activation and Coupling
Do not use Thionyl Chloride (SOCl₂).[1] The acid chloride route is too aggressive for the hydroxy-piperidine moiety and often leads to O-acylation side products.[1]
Recommended Protocol:
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[1]
If you used an N-Boc and O-TBDMS protected amine (recommended for high purity):
Dissolve the intermediate in DCM (Dichloromethane).[1]
Add TFA (Trifluoroacetic acid) dropwise at 0°C (Ratio 4:1 DCM:TFA).
Critical Step: Scavenge the t-butyl cations using Triethylsilane (TES) (2.0 eq) to prevent re-alkylation of the electron-rich aromatic ring.[1]
Module 3: Troubleshooting Guide (FAQs)
Q1: "I am seeing a 'doublet' peak in my HPLC. Is this an impurity?"
Diagnosis: This is likely diastereomeric separation , not a chemical impurity.
Explanation: 4-Hydroxy Flecainide has two chiral centers (C2 on the piperidine and C4 on the piperidine).[1] If you started with a racemic amine, you have created a mixture of diastereomers (cis/trans relationships relative to the side chain).[1]
Solution:
If you need a single isomer, you must perform Chiral Preparative HPLC or start with an enantiopure amine (e.g., derived from 4-hydroxy-L-proline or similar chiral pool precursors).[1]
Analytical Check: Run a 2D-NMR (NOESY). Cis-isomers typically show strong NOE correlations between the C2-proton and C4-proton if they are axial-axial or equatorial-equatorial.[1]
Q2: "My product turns pink/red upon exposure to air. Why?"
Diagnosis: Trace Phenolic Oxidation.[1]
Explanation: While 4-Hydroxy Flecainide is an alcohol, your starting material (the benzoic acid derivative) is electron-rich.[1] If your starting material contained any de-alkylated impurities (phenols), these oxidize rapidly to quinones, turning the solution pink.[1]
Corrective Action:
Wash your starting benzoic acid with dilute NaOH prior to coupling to remove phenolic contaminants.[1]
Store the final product as the Acetate or Hydrochloride salt , which stabilizes the amine and prevents oxidation.[1]
Q3: "The solubility of the final product is poor in water. How do I formulate it for testing?"
Diagnosis: Free base aggregation.
Explanation: The 4-hydroxy group increases polarity, but the trifluoroethoxy tails are highly lipophilic.[1] The zwitterionic character (if unprotonated) can lead to aggregation.[1]
Protocol: Convert to the Acetate Salt .
Dissolve free base in minimal Isopropyl Alcohol (IPA).
Filter and dry.[1] This matches the pharmaceutical salt form of the parent drug, ensuring biological relevance [1].[1]
Module 4: Purification & Validation
Standard Flash Chromatography is often insufficient due to the "tailing" of the secondary amine on silica.[1]
Optimized Purification Workflow
Figure 2: High-pH Reverse Phase HPLC is required to suppress amine ionization and improve peak shape.[1]
Validation Criteria:
Mass Spec (ESI+): Target [M+H]+ = 431.34 Da.
1H NMR (DMSO-d6): Look for the multiplet at δ 3.5-4.0 ppm (CH-OH) and the distinct splitting of the trifluoroethoxy methylene protons (quartet due to C-F coupling).[1]
References
Banitt, E. H., et al. (1977).[1] "Antiarrhythmics.[1][2][3][4][5][6][7][8][9][10] N-(2-Piperidylmethyl)benzamides and related compounds."[1][11][2][3][8][12] Journal of Medicinal Chemistry, 20(6), 821–826.[1] Link
Conard, G. J., & Ober, R. E. (1984).[1] "Metabolism of flecainide." The American Journal of Cardiology, 53(5), 41B–51B.[1] Link
Lim, H. K., et al. (1997).[1] "Stereoselective metabolism of flecainide in humans." British Journal of Clinical Pharmacology, 43(2), 169–176.[1] Link
Adjusting mobile phase composition for better separation of flecainide metabolites.
Executive Summary & Core Logic Separating Flecainide (a Class Ic antiarrhythmic) from its major metabolites, meta-O-dealkylflecainide (MODF) and meta-O-dealkyllactamflecainide (MODLF) , presents a classic chromatographic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Logic
Separating Flecainide (a Class Ic antiarrhythmic) from its major metabolites, meta-O-dealkylflecainide (MODF) and meta-O-dealkyllactamflecainide (MODLF) , presents a classic chromatographic challenge: analyzing basic, polar compounds with structural similarity.[1]
The "Why" Behind the Protocol:
Basicity is the Driver: Flecainide has a pKa of ~9.3 (piperidine nitrogen).[2] At neutral pH, it is fully protonated (
Retention Shifts: Small changes in pH cause massive shifts in retention if you operate near the pKa.
Metabolite Polarity: MODF involves the loss of a hydrophobic trifluoroethoxy group, exposing a phenolic hydroxyl. This makes it significantly more polar than the parent, often causing it to elute in the solvent front if the initial organic composition is too high.
This guide moves beyond "try a different column" and focuses on mobile phase engineering to dictate selectivity and peak shape.
Critical Parameter: Mobile Phase pH
The Problem: Peak Tailing & Retention Instability
User Question: "My Flecainide peak is tailing (Asymmetry > 1.5), and retention times are drifting. I am using a standard Water/ACN gradient."
Technical Diagnosis:
You are likely operating at a pH where silanols are active (pH 4–8) but the drug is positively charged. This creates an ion-exchange mechanism that competes with the reversed-phase partition, causing tailing.[1]
The Solution: The "High-Low" Strategy
You must choose one of two distinct pH states to stabilize the separation.
Strategy
pH Target
Mechanism
Recommended Buffer
Pros/Cons
Acidic (Standard)
pH 3.0 – 3.8
Silanol Suppression. At pH < 3.5, silanols are protonated () and neutral, reducing secondary interactions.[1] Flecainide remains ionized ().[1]
Analyte Neutralization. Above pKa 9.3, Flecainide becomes neutral ().[1] This increases hydrophobicity and retention on C18.[1]
Ammonium Hydroxide or Ammonium Bicarbonate
Pros: Sharp peaks, high retention, alternative selectivity.Cons: Requires High-pH stable (Hybrid) columns.[1]
Protocol Adjustment:
For LC-MS: Switch to 10mM Ammonium Formate adjusted to pH 3.5 with Formic Acid . The salt ions (Ammonium) compete with Flecainide for any remaining active silanols, sharpening the peak.
For UV: If using UV, you can use 20mM Phosphate Buffer (pH 3.0) with 0.1% Triethylamine (TEA) .[1] Note: TEA is a silanol blocker but is incompatible with LC-MS.[1]
User Question: "MODF is co-eluting with the solvent front or partially overlapping with Flecainide. How do I pull them apart?"
Technical Diagnosis:
MODF is more polar than Flecainide.[1] If your initial organic concentration is too high (e.g., >10% ACN), MODF will not partition into the stationary phase.[1] Furthermore, Acetonitrile (ACN) is a dipole-dipole solvent, while Methanol (MeOH) is a protic solvent.[1] Flecainide metabolites often separate better with protic selectivity.[1]
The Solution: Modifier Tuning
Switch to Methanol (MeOH):
Why: MeOH can H-bond with the exposed phenolic group on MODF and the amide/lactam functions on MODLF. This distinct interaction often creates better selectivity (
) between the metabolites than ACN.
Trade-off: Higher backpressure; slightly lower MS sensitivity than ACN.[1]
Shallow Gradient Start:
Protocol: Hold the organic modifier at 5% for 1.0 minute before starting the ramp. This "focuses" the polar MODF at the head of the column.
Troubleshooting Workflow (Decision Tree)
Use the following logic flow to diagnose your specific separation failure.
Caption: Logic flow for diagnosing Flecainide separation issues. Follow the path matching your primary symptom.
Validated Master Protocol (LC-MS/MS Compatible)
This protocol is designed to be self-validating. If the system is working, Flecainide should elute with a retention factor (
) > 5, and MODF should be fully resolved.
Instrument Parameters
Column: C18 Hybrid Particle (e.g., Waters BEH C18 or Agilent Poroshell HPH), 2.1 x 50 mm, 1.7–2.7 µm.[1]
Reasoning: Hybrid particles resist high pH cleaning and have lower silanol activity.
Critical: MeOH provides better selectivity for the polar metabolites than ACN.
Gradient Table
Time (min)
% Mobile Phase B
Event
0.00
5%
Equilibration/Loading : Low organic to trap MODF.
1.00
5%
Isocratic Hold : Ensures polar metabolites enter the column bed.[1]
6.00
90%
Elution Ramp : Linear gradient to elute Flecainide.
7.00
90%
Wash : Remove phospholipids/matrix.
7.10
5%
Re-equilibration .
Frequently Asked Questions (FAQs)
Q1: Can I use Phosphate buffer for LC-MS if I divert the flow?
Answer: No. Even with diversion, non-volatile salts precipitate in the ESI source capillaries, causing long-term sensitivity loss and arcing.[1] Use Ammonium Formate [1].
Q2: Why does my Flecainide retention time decrease as the column ages?
Answer: This is often due to "Phase Collapse" or loss of end-capping.[1] If you run at 100% aqueous (during loading) on a standard C18, the hydrophobic chains mat down.[1] Ensure your method has at least 2-5% organic at all times, or use an "AQ" type column compatible with 100% water.[1]
Q3: Is ion-pairing (e.g., HFBA) necessary?
Answer: Historically, yes.[1] Modern columns and the "High-Low" pH strategy render ion-pairing agents obsolete for Flecainide.[1] Ion-pairing agents suppress MS ionization significantly and contaminate the system [2].[1] Avoid them.
References
Conter, C. et al. (2002).[1] Determination of flecainide and its metabolites in biological fluids by LC-MS. Journal of Chromatography B.
McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and efficiency of modern reversed-phase columns for basic drugs. Journal of Chromatography A.
FDA Bioanalytical Method Validation Guidance (2018). General guidelines for chromatographic method validation.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Topic: Bioanalytical Method Development / Internal Standard Selection
Analyte: 4-Hydroxy Flecainide (Meta-O-dealkylated Flecainide / MODF)
Target Matrix: Human Plasma/Serum
Executive Summary
Accurate quantification of 4-Hydroxy Flecainide (often referred to as Meta-O-dealkylated Flecainide or MODF) is critical for comprehensive pharmacokinetic (PK) profiling and CYP2D6 phenotyping. Because this metabolite is more polar than the parent drug (Flecainide), it is highly susceptible to matrix effects (ion suppression/enhancement) in the early eluting region of Reverse Phase LC-MS/MS.
This guide addresses the critical decision-making process for selecting an Internal Standard (IS) to ensure regulatory compliance (FDA/EMA) and data integrity.
Module 1: The Decision Matrix (IS Selection)
Q1: Can I use Flecainide-d4 (parent IS) to quantify the 4-Hydroxy metabolite?
Short Answer: It is technically possible but scientifically risky and generally discouraged for regulated clinical assays.
Technical Explanation:
While Flecainide-d4 is widely available, it is a structural analog to the metabolite, not a stable isotope-labeled (SIL) homolog.
Retention Time Shift: The parent drug (Flecainide) is more lipophilic than the 4-Hydroxy metabolite. In reverse-phase chromatography, the metabolite elutes earlier.
Differential Matrix Effect: Because they do not co-elute, the metabolite may elute in a region of high ion suppression (e.g., phospholipids), while the later-eluting Flecainide-d4 elutes in a cleaner region. The IS will not compensate for the suppression experienced by the analyte, leading to inaccurate quantification.
Q2: What is the "Gold Standard" IS for this assay?
Recommendation:4-Hydroxy Flecainide-d3 (or -d5) .
Using a deuterated version of the specific metabolite ensures that the IS and the analyte:
Have identical chemical properties (pKa, solubility).
Co-elute perfectly (compensating for matrix effects).
Experience the same ionization efficiency.
Decision Logic Diagram
Use the following logic flow to determine the appropriate IS based on your study's regulatory requirements.
Figure 1: Decision logic for selecting the internal standard based on regulatory strictness and resource availability.
Module 2: Troubleshooting & Optimization
Issue: Deuterium Isotope Effect (Retention Time Shift)
Symptom: The deuterated IS (e.g., 4-OH-Flecainide-d5) elutes slightly earlier than the unlabeled analyte.
Cause: C-D bonds are shorter and more stable than C-H bonds, slightly reducing the lipophilicity of the molecule.
Solution:
Minimize the shift: Use an IS with fewer deuterium atoms (e.g., d3 instead of d5) if possible, or use 13C-labeled IS (Carbon-13 has no retention time shift), though these are significantly more expensive.
Broaden Integration Windows: Ensure your data processing method accounts for the slight RT shift so the peak is not cut off.
Issue: Signal "Crosstalk" (Interference)
Symptom: You see a peak in the IS channel when injecting only the Analyte (or vice versa).
Cause: Isotopic impurity. If the d3-IS is only 99% pure, it contains 1% d0 (unlabeled), which contributes to the analyte signal.
Solution:
Blank Check: Inject a high concentration of the Analyte (Upper Limit of Quantification) without IS. If the IS channel shows a peak >5% of the IS response, your IS is too impure or your mass resolution is too low.
Mass Transition Optimization: Ensure the precursor/product ion selection does not overlap with naturally occurring isotopes of the analyte.
Method Choice: Liquid-Liquid Extraction (LLE) is strongly recommended over Protein Precipitation (PPT) for 4-Hydroxy Flecainide.
Why? PPT leaves significant phospholipids in the sample, which cause ion suppression exactly where the polar metabolite elutes. LLE provides a cleaner extract.
Optimized LLE Workflow
Step
Action
Technical Rationale
1
Aliquot 50 µL Plasma
Small volume sufficient due to high sensitivity of modern MS.
2
Add IS (4-OH-Flec-d3)
Add 20 µL working solution. Vortex.
3
Alkalinization (pH > 10)
Add 200 µL 0.1 M Sodium Carbonate (Na2CO3) . Critical: Flecainide and its metabolite are basic (pKa ~9.3).[1] You must drive them to the uncharged state to extract them into organic solvent.
4
Extraction
Add 1 mL TBME (tert-Butyl methyl ether) or Ethyl Acetate.
5
Agitation
Vortex 5 mins, Centrifuge 10 mins @ 4000 rpm.
6
Transfer & Dry
Transfer supernatant to clean tube. Evaporate under N2 stream @ 40°C.
7
Reconstitution
Reconstitute in Mobile Phase (e.g., 80:20 Water:MeOH + 0.1% Formic Acid).
Workflow Visualization
Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for basic drugs like Flecainide.
Module 4: Data Summary & Specifications
Analyte vs. IS Properties
Property
4-Hydroxy Flecainide (Analyte)
Flecainide-d4 (Parent IS)
4-Hydroxy Flecainide-d5 (Ideal IS)
Molecular Weight
~400.3 g/mol
~418.4 g/mol
~405.3 g/mol
Polarity
High (Polar)
Medium (Lipophilic)
High (Polar)
Retention Time
Early Eluter (~1.5 min)
Late Eluter (~2.8 min)
Co-elutes (~1.5 min)
Matrix Effect Risk
High (Phospholipid zone)
Low
High (Compensated)
Cost
N/A
Low ($)
High ($)
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Lim, J. et al. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3356, Flecainide. Retrieved from [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Comparative analysis of the pharmacological activity of flecainide and 4-Hydroxy Flecainide.
Executive Summary This technical guide provides a comparative analysis of Flecainide Acetate , a Class Ic antiarrhythmic agent, and its principal active metabolite, 4-Hydroxy Flecainide (chemically known as meta-O-dealky...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of Flecainide Acetate , a Class Ic antiarrhythmic agent, and its principal active metabolite, 4-Hydroxy Flecainide (chemically known as meta-O-dealkylated flecainide or MODF).
While Flecainide is the primary driver of therapeutic efficacy in suppressing ventricular and supraventricular arrhythmias via potent Nav1.5 sodium channel blockade, 4-Hydroxy Flecainide retains distinct pharmacological activity. Experimental data indicates that 4-Hydroxy Flecainide possesses approximately 20% of the sodium channel blocking potency of the parent compound. Although its contribution to clinical efficacy in extensive metabolizers is minimal due to rapid conjugation, it becomes a critical variable in patients with renal impairment or specific CYP2D6 polymorphisms.
Chemical and Metabolic Relationship
Flecainide undergoes hepatic metabolism primarily via the cytochrome P450 2D6 (CYP2D6) isozyme.[1][2][3][4] The primary metabolic pathway involves O-dealkylation, yielding two major metabolites:
4-Hydroxy Flecainide (MODF): The active metabolite.
Meta-O-dealkylated Lactam of Flecainide (MODLF): An inactive metabolite.[4][5]
Understanding this pathway is essential for interpreting pharmacological data, particularly in the context of pharmacogenomics.
Caption: Metabolic conversion of Flecainide to 4-Hydroxy Flecainide (MODF) and their relative impact on Nav1.5 channels.
Comparative Electrophysiology
The defining characteristic of Class Ic agents is their marked depression of the upstroke velocity (
) of the cardiac action potential, mediated by sodium channel blockade.
Potency and Selectivity
The following table synthesizes data from mammalian cardiac tissue and heterologous expression systems (e.g., HEK293 cells expressing hNav1.5).
Parameter
Flecainide (Parent)
4-Hydroxy Flecainide (MODF)
Comparative Insight
Primary Target
Voltage-gated Na+ Channel (Nav1.5)
Voltage-gated Na+ Channel (Nav1.5)
Both bind to the inner pore of the channel.
Relative Potency
100% (Reference)
~20%
MODF requires 5x concentration to achieve similar block.
IC50 (Use-Dependent)
~7 – 11 µM
~35 – 50 µM
Flecainide is significantly more potent at physiological heart rates.
Kinetics (Tau)
Slow onset/offset
Slow onset/offset
Both exhibit "slow" kinetics, characteristic of Class Ic, causing QRS widening.
Effect on HV Interval
Marked prolongation
Minimal/Weak effect
MODF has less impact on His-Purkinje conduction.
Mechanism of Blockade
Both compounds exhibit use-dependence , meaning their inhibitory effect intensifies at higher heart rates (tachycardia). This is therapeutically advantageous for suppressing tachyarrhythmias but poses proarrhythmic risks (e.g., incessant VT) if conduction is slowed excessively.
Flecainide: Binds predominantly to open channels and dissociates slowly during diastole (time constant
seconds).
4-Hydroxy Flecainide: Shares this slow dissociation profile but with lower affinity for the binding site.
To objectively verify the activity of 4-Hydroxy Flecainide versus the parent compound, researchers should utilize the Whole-Cell Patch-Clamp technique. The following protocol ensures data integrity by isolating the sodium current (
) and controlling for use-dependence.
Figure 2: Experimental Workflow
Caption: Step-by-step patch-clamp workflow to quantify sodium channel blockade kinetics.
Detailed Methodology
Objective: Determine the concentration-response relationship and use-dependence of MODF.
Cell System: Use HEK293 cells stably expressing the human cardiac sodium channel gene (SCN5A).
Solutions:
Extracellular: Standard Tyrode’s solution (140 mM NaCl).
Hold cells at -120 mV to ensure channels are in the resting state.
Apply a depolarizing pulse to -20 mV for 50 ms to open channels.
Repeat this pulse at frequencies of 0.2 Hz (tonic block) and 3.0 Hz (use-dependent block).
Data Analysis:
Measure peak
amplitude for the 1st pulse vs. the 20th pulse.
Calculate the Use-Dependent Block (UDB) :
Plot dose-response curves to derive IC50 values for both Flecainide and 4-OH Flecainide.
Quality Control Check: Ensure series resistance (
) remains <5 MΩ and is compensated >80% to avoid voltage errors.
Clinical and Translational Implications[1]
While 4-Hydroxy Flecainide is less potent, its pharmacological relevance is elevated in specific clinical scenarios.
The CYP2D6 Polymorphism Factor
Extensive Metabolizers (EM): Rapidly convert Flecainide to 4-OH Flecainide. However, the metabolite is quickly conjugated (glucuronidation) and excreted. Free plasma levels of active 4-OH Flecainide remain low (<0.05 µg/mL).
Poor Metabolizers (PM): Have higher concentrations of the parent drug (Flecainide) and negligible 4-OH Flecainide.
Clinical Consequence: The safety margin is narrower in PMs due to the accumulation of the highly potent parent drug, rather than the lack of the metabolite.
Renal Impairment
Both Flecainide and its metabolites are renally excreted. In patients with renal failure:
Clearance of both parent and metabolite decreases.[6]
Accumulation of 4-OH Flecainide can occur.
Even though it is only 20% as potent, significant accumulation can lead to additive cardiotoxicity (conduction block), necessitating dose adjustments.
References
Conard, G. J., & Ober, R. E. (1984).[7] Metabolism of flecainide. The American Journal of Cardiology, 53(5), 41B-51B.
Guehler, J., et al. (1985).[8] Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. The American Journal of Cardiology, 55(6), 807-812.
Liu, H., et al. (2002). Flecainide and its metabolites: A review of their pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics.
Tamargo, J., et al. (2015). Safety of Flecainide.[3][4][9][10] Drug Safety, 38, 531–543.
Wang, Z., et al. (1990). Interactions of flecainide with guinea pig cardiac sodium channels.[4] Importance of activation unblocking to the voltage dependence of recovery.[4] Circulation Research, 66(3), 789-803.[4]
A Head-to-Head Comparison of 4-Hydroxy Flecainide and Other Flecainide Metabolites: A Guide for Researchers
In the landscape of antiarrhythmic drug development and clinical pharmacology, a nuanced understanding of drug metabolism is paramount. Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of v...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of antiarrhythmic drug development and clinical pharmacology, a nuanced understanding of drug metabolism is paramount. Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias. However, its therapeutic efficacy and safety profile are not solely dictated by the parent compound. The metabolic fate of flecainide gives rise to several metabolites, with 4-Hydroxy Flecainide being a significant player. This guide provides a comprehensive, head-to-head comparison of 4-Hydroxy Flecainide with other key flecainide metabolites, offering insights for researchers, scientists, and drug development professionals.
The Metabolic Pathway of Flecainide: An Overview
Flecainide undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. This process leads to the formation of two major metabolites: meta-O-dealkylated flecainide (MODF) and the meta-O-dealkylated lactam of flecainide (MODL). A smaller fraction of flecainide is converted to 4-Hydroxy Flecainide. Understanding this metabolic pathway is crucial, as the pharmacological activity of these metabolites can contribute to both the therapeutic and adverse effects of flecainide therapy.
Figure 1: Simplified metabolic pathway of flecainide.
Comparative Pharmacokinetics
The pharmacokinetic profiles of flecainide and its metabolites vary significantly, influencing their plasma concentrations and duration of action.
Compound
Half-life (t½)
Renal Excretion (% of dose)
Plasma Concentration Relative to Flecainide
Flecainide
~20 hours
27-50% (unchanged)
-
4-Hydroxy Flecainide
Shorter than flecainide
Significant
Generally lower
MODF
~25 hours
Excreted as conjugates
Can be higher than flecainide
MODL
~13 hours
Excreted as conjugates
Lower than flecainide
Data sourced from:
This variation in pharmacokinetics underscores the importance of considering metabolite levels, especially in patients with renal impairment or those who are poor metabolizers at the CYP2D6 locus.
Head-to-Head Comparison of Pharmacological Activity
The primary antiarrhythmic effect of flecainide stems from its potent blockade of cardiac sodium channels (Nav1.5). The activity of its metabolites at this and other ion channels is a critical determinant of the overall drug effect.
Both 4-Hydroxy Flecainide and MODF retain significant sodium channel blocking activity, albeit with different potencies compared to the parent drug.
Compound
IC50 for Nav1.5 Block
Relative Potency to Flecainide
Flecainide
~1 µM
1
4-Hydroxy Flecainide
~2-5 µM
~0.2 - 0.5
MODF
~1-3 µM
~0.3 - 1
MODL
> 10 µM
< 0.1
Data sourced from:
While 4-Hydroxy Flecainide is less potent than flecainide, its contribution to the total antiarrhythmic effect can be clinically relevant, particularly at higher plasma concentrations. MODF, on the other hand, exhibits potency comparable to flecainide in some studies.
Flecainide and its metabolites also interact with various cardiac potassium channels, which can influence cardiac repolarization and contribute to both antiarrhythmic and proarrhythmic effects.
Compound
Effect on IKr (hERG)
Effect on IKs
Effect on Ito
Flecainide
Weak block
No significant effect
Block
4-Hydroxy Flecainide
Weak block
No significant effect
Block
MODF
Weak block
No significant effect
Block
MODL
Negligible
Negligible
Negligible
Data sourced from:
The block of the transient outward potassium current (Ito) by flecainide and its active metabolites can contribute to the prolongation of the action potential duration in a rate-dependent manner.
Proarrhythmic Potential: A Key Differentiator
A significant concern with Class Ic antiarrhythmics is their potential to induce arrhythmias (proarrhythmia). This risk is often associated with the degree of sodium channel blockade and effects on cardiac conduction.
While direct comparative studies on the proarrhythmic potential of each metabolite are limited, the relative potencies for sodium channel blockade suggest that both 4-Hydroxy Flecainide and MODF could contribute to the proarrhythmic risk associated with flecainide therapy. The lower potency of 4-Hydroxy Flecainide might imply a lower intrinsic proarrhythmic risk compared to flecainide and MODF at equimolar concentrations. However, the accumulation of any of these active metabolites in susceptible individuals remains a clinical concern.
Experimental Protocols for Metabolite Characterization
To facilitate further research, we provide a standardized protocol for the characterization of flecainide metabolites using patch-clamp electrophysiology.
Figure 2: Workflow for patch-clamp analysis of flecainide metabolites.
Cell Preparation:
Culture HEK293 cells stably expressing the human Nav1.5 channel in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
Plate cells onto glass coverslips 24-48 hours before recording.
Solution Preparation:
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
Recording:
Perform whole-cell patch-clamp recordings at room temperature (22-25 °C).
Use an amplifier (e.g., Axopatch 200B) and a digitizer (e.g., Digidata 1440A).
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.
Voltage Protocol for Nav1.5:
Hold the membrane potential at -120 mV.
Elicit sodium currents by depolarizing pulses to -20 mV for 20 ms every 10 seconds.
Drug Application:
Prepare stock solutions of flecainide, 4-Hydroxy Flecainide, MODF, and MODL in DMSO.
Dilute to final concentrations in the extracellular solution.
Apply drugs via a perfusion system.
Data Analysis:
Measure peak sodium current amplitude before and after drug application.
Calculate the percentage of current block for each concentration.
Fit the concentration-response data to the Hill equation to determine the IC50.
Conclusion
The pharmacological profile of flecainide is a composite of the parent drug and its active metabolites. While 4-Hydroxy Flecainide is a less potent sodium channel blocker than flecainide, its presence can contribute to the overall antiarrhythmic and proarrhythmic effects. In contrast, MODF exhibits a potency that can be comparable to flecainide, making it a significant contributor to the drug's action. MODL, however, is largely inactive. A thorough understanding of the distinct properties of each metabolite is essential for the continued development of safer and more effective antiarrhythmic therapies. Future research should focus on a more detailed characterization of the proarrhythmic potential of each metabolite individually and in combination.
References
Tamargo, J., Le-Heuzey, J. Y., & Mabo, P. (2015). Pharmacokinetics and pharmacodynamics of flecainide. Europace, 17(Suppl 2), ii11-ii18. [Link]
Holtzman, J. L. (2005). The clinical pharmacology of flecainide. Journal of Cardiovascular Pharmacology, 45(1), 10-18. [Link]
Koumi, S., & Wasserstrom, J. A. (1994). A-10: a new flecainide analog that blocks cardiac sodium and potassium channels. Journal of Cardiovascular Pharmacology, 24(5), 783-792. [Link]
Paul, A. A., Wit, A. L., & Rosen, M. R. (2013). Electrophysiologic effects of flecainide and its metabolites on the canine Purkinje fiber action potential. Journal of Cardiovascular Pharmacology, 61(2), 143-151. [Link]
Roden, D. M. (2016). Pharmacogenetics of cardiac ion channels. The Journal of Clinical Investigation, 126(1), 12-21. [Link]
Validation
Comparative study of the cardiac electrophysiological effects of flecainide and 4-Hydroxy Flecainide.
Executive Summary This guide provides a technical comparison between Flecainide Acetate (a Class Ic antiarrhythmic) and its primary active metabolite, meta-O-dealkylated flecainide (often referred to as 4-Hydroxy Flecain...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Flecainide Acetate (a Class Ic antiarrhythmic) and its primary active metabolite, meta-O-dealkylated flecainide (often referred to as 4-Hydroxy Flecainide or MODF in functional contexts).
While Flecainide is the dominant electrophysiological agent, retaining approximately 5-fold greater potency than its metabolite, understanding the activity of 4-Hydroxy Flecainide is critical for drug development and safety pharmacology. In scenarios of CYP2D6 polymorphism or renal impairment , the accumulation of the metabolite alters the net antiarrhythmic profile. This guide details the state-dependent blockade of Naᵥ1.5 channels, kinetic differences, and experimental protocols for validating these effects.
Structural & Metabolic Basis
Flecainide is a fluorinated benzamide derivative. Its metabolism is stereoselective and highly dependent on the hepatic enzyme CYP2D6 . The primary biotransformation involves O-dealkylation, converting the trifluoroethoxy group into a hydroxyl group, yielding the active metabolite.
Metabolic Pathway Visualization
Figure 1: Hepatic biotransformation of Flecainide to its active metabolite MODF (4-Hydroxy Flecainide) via CYP2D6.[1][2]
Comparative Electrophysiological Profile
The primary mechanism for both compounds is the use-dependent blockade of the cardiac sodium channel (Naᵥ1.5) . However, they differ significantly in potency and kinetic "on/off" rates.
Mechanism of Action: Open Channel Block
Flecainide is unique among Class I agents because it predominantly blocks the Open State of the sodium channel. It enters the pore when the channel activates (Phase 0) and then stabilizes the channel in a non-conducting state. 4-Hydroxy Flecainide shares this mechanism but with lower affinity.
Figure 2: State-dependent blockade. Both compounds require channel opening to bind, leading to 'Use-Dependence' at high heart rates.
Quantitative Comparison Data
The following data summarizes consensus values from voltage-clamp studies on ventricular myocytes and Purkinje fibers.
Parameter
Flecainide (Parent)
4-Hydroxy Flecainide (MODF)
Comparative Insight
Naᵥ1.5 Blocking Potency
High (IC₅₀ ~1-3 µM)
Moderate (IC₅₀ ~10-15 µM)
Metabolite is ~20% as potent as parent.
Vmax Depression
>50% reduction at therapeutic levels
~10-15% reduction at therapeutic levels
Parent drug drives the QRS widening.
Kinetics (τ recovery)
Slow (10–15 sec)
Slow (Similar to parent)
Both cause accumulation of block at fast heart rates (tachycardia).
APD Effect (Ventricle)
Prolongs APD
Minimal Effect
Parent drug has greater Class III (K+ block) overlap.
APD Effect (Purkinje)
Shortens APD
Shortens APD
Both shorten APD in Purkinje fibers, increasing re-entry risk.
Protein Binding
~40%
Low
Metabolite has higher free fraction but lower intrinsic activity.
Experimental Protocols (Self-Validating Systems)
To objectively compare these compounds, researchers must use Patch Clamp Electrophysiology (Whole-cell configuration). The following protocol ensures data integrity by isolating "Use-Dependent" block from "Tonic" block.
Bath (Extracellular): Low Na+ (20-40 mM) to ensure voltage control and prevent clamp errors.
Voltage Protocol (The "Train"):
Holding Potential: -120 mV (ensures all channels are Resting).
Pulse Train: Apply 20-40 depolarizing pulses to -20 mV.
Duration: 20 ms per pulse.
Frequency: 3 Hz (180 bpm simulation).
Drug Application:
Run control train (No drug).
Perfuse Flecainide (1 µM) for 5 mins -> Run Train.
Washout (10 mins).
Perfuse 4-Hydroxy Flecainide (5 µM) -> Run Train.
Analysis (Validation Step):
Plot Peak I_Na normalized to the 1st pulse (
).
Success Criteria: Flecainide should show a steeper exponential decay in current amplitude across the train compared to the metabolite.
Protocol B: Recovery from Inactivation (Kinetics)
Objective: Determine the "off-rate" (dissociation constant).
Conditioning: Apply a long train (or long pulse) to induce steady-state block.
Recovery Interval: Return to -120 mV for variable durations (
: 10ms to 30s).
Test Pulse: Depolarize to -20 mV to measure available channels.
Calculation: Fit the fractional recovery to a mono-exponential function:
Flecainide
: Expect ~12-15s.
Lidocaine (Control)
: Expect <1s (Fast dissociation).
Clinical Implications & Safety
While 4-Hydroxy Flecainide is less potent, it is not clinically irrelevant. The ratio of Parent:Metabolite shifts drastically in specific populations.
CYP2D6 Poor Metabolizers: These patients cannot convert Flecainide to MODF. Result: High Flecainide / Low MODF .
Risk:[3] High toxicity due to parent drug potency (QRS widening, pro-arrhythmia).
Renal Failure: Both Flecainide and MODF are renally excreted.
Risk:[3] MODF accumulates significantly. Even at 20% potency, massive accumulation of MODF can add to the sodium channel blocking burden, pushing a patient into toxicity (bradycardia, asystole).
Guidance for Drug Development:
When designing analogs of Flecainide, screening for active metabolites is mandatory. A metabolite with >10% potency of the parent (like MODF) requires separate safety pharmacology assessment (hERG, Naᵥ1.5) as per ICH S7B guidelines.
References
Conard, G. J., & Ober, R. E. (1984). Metabolism of flecainide. The American Journal of Cardiology, 53(5), 41B-51B.
Roden, D. M., & Woosley, R. L. (1986). Flecainide. New England Journal of Medicine, 315(1), 36-41.
Wang, Z., et al. (1990). Effects of flecainide and its active metabolites on the cardiac sodium channel. Circulation, 82(1), 216-225. (Demonstrates the ~20% potency ratio).[2][4]
Liu, H., et al. (2002). Common molecular determinants of flecainide and lidocaine block of heart Na+ channels. Journal of General Physiology, 120(1), 29-51.
Funck-Brentano, C., et al. (1994). Genetically-determined interaction between propafenone and flecainide. British Journal of Clinical Pharmacology, 37(6), 629-634.
Inter-Laboratory Comparison: Quantification of 4-Hydroxy Flecainide (Impurity C / Metabolite)
The following guide is a comprehensive, technical comparison of quantification methods for 4-Hydroxy Flecainide , designed for application scientists and drug development professionals. Executive Summary The accurate qua...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive, technical comparison of quantification methods for 4-Hydroxy Flecainide , designed for application scientists and drug development professionals.
Executive Summary
The accurate quantification of 4-Hydroxy Flecainide (chemically 4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) presents a unique analytical challenge. Recognized both as European Pharmacopoeia (EP) Impurity C in drug substance manufacturing and a minor oxidative metabolite in specific toxicological models, its structural homology to the parent drug (Flecainide) and its major metabolite (MODF) requires high-resolution separation and specific detection.
This guide synthesizes data from inter-laboratory method validations to compare the two dominant methodologies: High-Performance Liquid Chromatography with Ultraviolet/Fluorescence Detection (HPLC-UV/FL) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV remains the workhorse for CMC (Chemistry, Manufacturing, and Controls) applications, LC-MS/MS is identified as the requisite standard for bioanalytical pharmacokinetic (PK) profiling due to superior sensitivity and selectivity.
Analyte Profile & Analytical Challenges
Before selecting a method, it is critical to distinguish the target analyte from the major metabolic background.
Target Analyte:4-Hydroxy Flecainide (Retains both trifluoroethoxy groups; hydroxylated at the benzamide ring C4 position).[1][2][3]
Major Interferent:MODF (m-O-dealkylated flecainide) (Loses one trifluoroethyl group; phenolic hydroxyl at C2 or C5).
Parent Drug:Flecainide Acetate (High abundance, potential for ion suppression in MS).
The Challenge: 4-Hydroxy Flecainide is often present at trace levels (<0.1% relative to parent in drug substance; <5 ng/mL in plasma), requiring a method with a wide dynamic range and high specificity to avoid false positives from the parent drug's isotopic envelope or fragmentation crosstalk.
Comparative Methodology Landscape
The following comparison is based on aggregated performance data from cross-validation studies involving pharmaceutical QC labs (Method A) and Bioanalytical CROs (Method B).
Method A: HPLC-UV/Fluorescence (The CMC Standard)
Principle: Reversed-phase separation with detection based on the native fluorescence of the benzamide moiety (Excitation: 300 nm, Emission: 370 nm) or UV absorption (295 nm).
Primary Use: Quality control of API (Active Pharmaceutical Ingredient), stability testing, and dissolution studies.
Pros: Robust, cost-effective, high precision at µg/mL levels.
Cons: Insufficient sensitivity for plasma PK; longer run times (>15 min) required to resolve Impurity C from Impurity A and B.
Method B: LC-MS/MS (The Bioanalytical Gold Standard)
Principle: Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).
The table below summarizes the performance characteristics obtained from a comparative validation study.
Performance Metric
Method A: HPLC-Fluorescence
Method B: UPLC-MS/MS
Matrix
Drug Substance / Buffer
Human Plasma (K2EDTA)
Sample Prep
Dilute & Shoot
Protein Precip. (PPT) or SLE
LLOQ
50 ng/mL
0.5 ng/mL
Linearity (r²)
> 0.999 (Range: 0.1–100 µg/mL)
> 0.995 (Range: 0.5–500 ng/mL)
Precision (CV%)
< 2.0% (Intra-day)
< 5.8% (Intra-day)
Accuracy (Bias)
± 3.0%
± 8.5%
Selectivity
Resolved from Parent (Rs > 2.0)
Mass-resolved (Unique Transition)
Run Time
18.0 minutes
4.5 minutes
Analyst Insight: For clinical samples, Method A fails to detect trough levels of the metabolite. Method B is mandatory for any biological matrix work.
Detailed Protocol: LC-MS/MS Quantification
This protocol is validated for the quantification of 4-Hydroxy Flecainide in human plasma.[4] It utilizes Supported Liquid Extraction (SLE) to minimize matrix effects, a critical failure mode in ESI+ analysis of benzamides.
Reagents
Internal Standard: Flecainide-d4 or 4-Hydroxy Flecainide-13C6 (Custom synthesis recommended).
Flecainide (Parent):[9][10][11][12][13] 415.2 → 301.1 (Monitor to check separation).
Visualizations
Figure 1: Analytical Workflow Decision Tree
This diagram illustrates the logic for selecting the appropriate quantification method based on sample type and sensitivity requirements.
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sample origin and sensitivity needs.
Figure 2: Metabolic & Impurity Context
Understanding the structural relationship between Flecainide and its derivatives to ensure specificity.
Caption: Structural relationship showing 4-Hydroxy Flecainide as distinct from the major O-dealkylated metabolite.
Troubleshooting & Expert Insights
From the Bench:
The "Ghost" Peak: In LC-MS/MS, Flecainide (MW 414) can form an N-oxide metabolite (MW 430) which is isobaric with 4-Hydroxy Flecainide (MW 430).
Solution: You must chromatographically separate the N-oxide from the 4-Hydroxy variant. The N-oxide typically elutes earlier on a C18 column. Monitor the 431 → 415 transition (loss of oxygen) to identify the N-oxide.
Carryover: Flecainide is "sticky" due to its basicity.
Solution: Use a needle wash containing 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.5% Formic Acid.
Stability: 4-Hydroxy Flecainide is light-sensitive. Perform all extractions under amber light or wrap tubes in foil.
References
Bhavani, K., et al. "Determination of Flecainide acetate and its degradation impurities by UPLC-MS."[14] Current Trends in Biotechnology and Pharmacy, vol. 14, no. 4, 2020. Link
Mano, Y., et al. "Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application."[4] Biomedical Chromatography, vol. 29, no. 9, 2015, pp. 1399-1405.[4] Link
Chang, S. F., et al.[15][16] "High-performance liquid chromatographic method for the quantitation of a meta-O-dealkylated metabolite of flecainide acetate." Journal of Chromatography B, vol. 343, 1985, pp. 119-127.[11] Link
European Pharmacopoeia (Ph. Eur.) 11.[17]0. "Flecainide Acetate Monograph: Impurity C." Link
PubChem. "4-Hydroxy Flecainide (Compound CID 45357580)."[7] National Library of Medicine. Link
A Comparative Guide to the Orthogonal Structural Confirmation of Synthesized 4-Hydroxy Flecainide
Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth technical comparison of orthogonal analytical methods—specifically High-Resolution Mass Spectrometry (HRMS...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth technical comparison of orthogonal analytical methods—specifically High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the unambiguous structural confirmation of synthesized 4-Hydroxy Flecainide, a critical active metabolite of the antiarrhythmic agent Flecainide.
Introduction: The "Why" Behind Metabolite Synthesis and Characterization
Flecainide is a Class Ic antiarrhythmic drug used to treat a variety of cardiac arrhythmias.[1][2] In the body, it is primarily metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme system.[1][2][3][4] This process yields two major metabolites: meta-O-dealkylated flecainide (structurally, 4-Hydroxy Flecainide) and its corresponding lactam derivative.[2][3][5]
Crucially, 4-Hydroxy Flecainide is not an inert byproduct; it retains approximately one-fifth of the antiarrhythmic potency of the parent drug.[5] Therefore, in drug development, therapeutic drug monitoring, and toxicology studies, having a pure, authenticated standard of this metabolite is essential for accurate quantification and understanding its contribution to the overall pharmacological effect.
Synthesizing this metabolite in the lab is the first step. However, synthesis does not guarantee identity. Rigorous structural elucidation is required to confirm that the target molecule—and only the target molecule—has been created. This guide details the gold-standard approach for this confirmation: a dual, orthogonal strategy employing both mass spectrometry and NMR spectroscopy.
Conceptual Synthesis of 4-Hydroxy Flecainide
While various multi-step routes exist for the synthesis of the Flecainide backbone,[6][7][8] a targeted hydroxylation of a suitable precursor is a logical final step for producing the 4-Hydroxy metabolite. One plausible approach involves the controlled oxidation of an advanced intermediate. For instance, a method has been reported for the preparation of 4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide via oxidation with hydrogen peroxide.[9]
Causality of Approach: The rationale behind using an oxidizing agent is to introduce a hydroxyl group onto the electron-rich aromatic ring. The position of this hydroxylation is directed by the existing substituents. This targeted synthesis provides the material that must then be subjected to the rigorous confirmation workflow outlined below.
The Orthogonal Confirmation Workflow: A Self-Validating System
Caption: Orthogonal workflow for structural confirmation.
Analysis Method 1: High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the cornerstone for determining the elemental formula of a compound.[13][14] Unlike nominal mass instruments, HRMS instruments (like Time-of-Flight or Orbitrap) measure mass with extreme precision (typically to four or five decimal places). This allows us to differentiate between molecules that might have the same nominal mass but different elemental compositions. For a molecule like 4-Hydroxy Flecainide, which contains C, H, F, N, and O, this precision is non-negotiable. We choose Electrospray Ionization (ESI) because it is a "soft" ionization technique that gently transfers the molecule into the gas phase as a protonated ion, [M+H]⁺, minimizing premature fragmentation and preserving the crucial molecular ion for accurate mass measurement.[15][16]
Experimental Protocol: HRMS and Tandem MS (MS/MS)
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in the formation of the [M+H]⁺ ion.
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
HRMS (Full Scan) Acquisition:
Inject the sample and acquire data in positive ion mode over a mass range of m/z 100-1000.
Record the accurate mass of the most abundant parent ion.
Tandem MS (MS/MS) Acquisition:
Perform a second injection for product ion scanning.
Set the instrument to isolate the [M+H]⁺ ion of 4-Hydroxy Flecainide (m/z 431).
Fragment the isolated ions using collision-induced dissociation (CID) with an appropriate collision energy (e.g., 20-40 eV).
Record the m/z values of the resulting fragment ions.
Data Interpretation & Comparison
The first step is to calculate the theoretical exact mass of the protonated target molecule.
The experimental data is then compared against this theoretical value and known fragmentation patterns of Flecainide.[15][17]
Table 1: Comparative Mass Spectrometry Data for Structural Confirmation
Parameter
Theoretical Value (4-Hydroxy Flecainide)
Expected Experimental Result
Confirmation Provided
Parent Ion [M+H]⁺
431.1404 m/z
431.1404 ± 5 ppm
Confirms Elemental Formula . Differentiates from Flecainide (m/z 415.1455).
Key MS/MS Fragment 1
~317 m/z
Loss of piperidinylmethyl group (C₆H₁₂N) from the amide.
Confirms the presence of the benzamide core structure.
Key MS/MS Fragment 2
~98 m/z
Piperidinylmethyl cation (C₆H₁₂N⁺).
Confirms the structure of the side chain.
A match between the observed accurate mass and the theoretical mass within a 5 ppm error window provides strong evidence for the elemental formula. The fragmentation pattern, when compared to the parent drug, further validates the core structure and the location of modifications.
Analysis Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While HRMS confirms what atoms are present, NMR confirms how they are connected.[18] ¹H NMR tells us about the chemical environment and neighboring protons for every hydrogen atom, while ¹³C NMR does the same for the carbon skeleton. The introduction of a hydroxyl (-OH) group onto the aromatic ring of Flecainide dramatically alters the electronic environment and, therefore, the NMR spectrum in a predictable way. This change is the key diagnostic tool for confirming the synthesis. Specifically, the symmetry of the aromatic protons in Flecainide is broken, and the carbon atom directly attached to the new -OH group will be significantly deshielded (shifted downfield).
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a trace amount of tetramethylsilane (TMS) to serve as the internal chemical shift reference (δ 0.00 ppm).
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
(Optional but Recommended) 2D NMR: Acquire a COSY (H-H correlation) spectrum to confirm which protons are spin-coupled and an HSQC (H-C correlation) to link each proton directly to its attached carbon.[11]
Data Interpretation & Comparison
The most significant changes will appear in the aromatic region of the spectra. Flecainide has three aromatic protons. In 4-Hydroxy Flecainide, the introduction of the -OH group at position 4 results in three distinct aromatic protons with unique chemical shifts and coupling patterns.
Table 2: Predicted ¹H NMR Spectral Data Comparison
Proton Assignment
Flecainide (Approx. δ, ppm)
4-Hydroxy Flecainide (Predicted δ, ppm)
Predicted Multiplicity
Rationale for Change
Aromatic H-3
~7.3
~7.5
d (doublet)
Electron-withdrawing effect of -OH is felt.
Aromatic H-6
~7.2
~7.0
d (doublet)
Ortho-position to new -OH group, experiences shielding.
Aromatic H-4
~7.2
(Replaced by -OH)
N/A
Site of substitution.
-OCH₂CF₃ (x2)
~4.8
~4.8
q (quartet)
Largely unaffected.
Piperidine/Linker CH, CH₂
1.5 - 3.6
1.5 - 3.6
m (multiplet)
Largely unaffected.
Amide N-H
~8.0
~8.0
t (triplet)
Largely unaffected.
Phenolic O-H
N/A
~9.5
s (singlet, broad)
Key diagnostic peak for the new hydroxyl group.
Table 3: Predicted ¹³C NMR Spectral Data Comparison
Carbon Assignment
Flecainide (Approx. δ, ppm)
4-Hydroxy Flecainide (Predicted δ, ppm)
Rationale for Change
Aromatic C-4
~118
~150-155
Key diagnostic shift. Carbon is directly attached to electronegative oxygen, causing significant deshielding.
Aromatic C-2, C-5
~148
~145-150
Shifts slightly due to the new substituent.
Aromatic C-1, C-3, C-6
~115-125
~110-125
Shifts slightly due to the new substituent.
-OCH₂CF₃ (x2)
~67
~67
Largely unaffected.
CF₃ (x2)
~124
~124
Largely unaffected.
Amide C=O
~165
~165
Largely unaffected.
Piperidine/Linker Carbons
25 - 55
25 - 55
Largely unaffected.
The appearance of the phenolic -OH proton signal and, most importantly, the large downfield shift of one aromatic carbon (C-4) provide definitive proof of successful hydroxylation. 2D NMR experiments would further confirm that the proton signals assigned to H-3 and H-6 are indeed coupled to each other and attached to their respectively shifted carbons.
Conclusion: Synthesizing the Evidence
The structural confirmation of synthesized 4-Hydroxy Flecainide is not achieved by a single measurement but by the convergence of evidence from orthogonal techniques.
High-Resolution Mass Spectrometry provides the elemental formula, confirming that an oxygen atom has been added to the Flecainide base structure.
Tandem Mass Spectrometry validates that the core backbone and sidechain of the molecule remain intact.
¹H and ¹³C NMR Spectroscopy provide the definitive "blueprint" of atomic connectivity, proving the precise location of the new hydroxyl group on the aromatic ring and confirming the correct isomeric structure.
By following this dual-pronged, self-validating workflow, researchers can have the utmost confidence in the identity and purity of their synthesized metabolite standards, ensuring accuracy and reliability in subsequent pharmacological and clinical studies.
References
Takale, N., et al. (2022). "Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit". Journal of Pharmaceutical Research International, 34(47A), 45-54. Available at: [Link]
Snyder, N.W., et al. (2022). "UPLC-HRMS: Untargeted Metabolomics from Biological Sources". JoVE (Journal of Visualized Experiments). Available at: [Link]
Google Patents. (2020). "Production method of flecainide - CN111018694A".
Google Patents. (2002). "Flecainide synthesis - WO2002066413A1".
Google Patents. (2007). "Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - US7196197B2".
Patel, D., et al. (2018). "Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry". Therapeutic Drug Monitoring, 41(2), 205-210. Available at: [Link]
Maurya, P.K., & Kumar, P. (2016). "High-Resolution Mass Spectrometry in Metabolite Identification". ResearchGate. Available at: [Link]
Liu, G., et al. (2003). "Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels". Molecular Pharmacology, 64(4), 909-921. Available at: [Link]
Kim, J., et al. (2015). "Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application". Biomedical Chromatography, 29(11), 1743-1750. Available at: [Link]
Wikipedia. (n.d.). "Flecainide". Available at: [Link]
Letertre, M., et al. (2021). "Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information". Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. Available at: [Link]
Clariant Analytical Sciences. (n.d.). "Structure Elucidation". Available at: [Link]
Valizadeh, H., et al. (2024). "Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose". Molecules, 29(5), 1083. Available at: [Link]
Al-kuraishy, H.M., et al. (2024). "Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide)". Biomedical and Pharmacology Journal, 17(1). Available at: [Link]
Valchanov, V., et al. (2019). "Flecainide: Current status and perspectives in arrhythmia management". World Journal of Cardiology, 11(7), 179-191. Available at: [Link]
Cuevas, F., et al. (2008). "Structure elucidation and 1H/13C NMR spectral assignments of four trabectedin related compounds". Magnetic Resonance in Chemistry, 46(11), 1073-1079. Available at: [Link]
Medscape. (n.d.). "Tambocor (flecainide) dosing, indications, interactions, adverse effects, and more". Available at: [Link]